Selenium
Description
Structure
2D Structure
Properties
IUPAC Name |
selenium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGBHKTXTAQXES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Se] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Se | |
| Record name | SELENIUM POWDER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4427 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021261 | |
| Record name | Selenium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
78.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Selenium is a reddish colored powder that may become black upon exposure to air. It is toxic by ingestion. It is used to manufacture electronic components and rubber., Dry Powder; Dry Powder, Other Solid; Pellets or Large Crystals, Other Solid, Amorphous or crystalline, red to gray solid; Note: Occurs as an impurity in most sulfide ores; [NIOSH], GREY SOLID IN VARIOUS FORMS., Amorphous or crystalline, red to gray solid., Amorphous or crystalline, red to gray solid. [Note: Occurs as an impurity in most sulfide ores.] | |
| Record name | SELENIUM POWDER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4427 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Selenium | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Selenium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/66 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | SELENIUM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0072 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | SELENIUM & COMPOUNDS | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/649 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Selenium | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0550.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
1265 °F at 760 mmHg (NIOSH, 2023), 1265 °F, 685 °C | |
| Record name | SELENIUM POWDER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4427 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Selenium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11135 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Selenium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/66 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | SELENIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4493 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SELENIUM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0072 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | SELENIUM & COMPOUNDS | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/649 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Selenium | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0550.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Insoluble (NIOSH, 2023), Insoluble, Soluble in aq potassium cyanide soln, potassium sulfite soln, dilute aqueous caustic alkali soln, Insoluble in water and alcohol, Soluble in concentrated nitric acid., Soluble in carbon disulfide, 2 mg/100 mL at room temperature; soluble in ether, Solubility in water: none | |
| Record name | SELENIUM POWDER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4427 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Selenium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11135 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SELENIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4493 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SELENIUM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0072 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Selenium | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0550.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
4.28 (NIOSH, 2023) - Denser than water; will sink, 4.39 g/cu cm (alpha form); 4.809 g/cu cm (gray selenium); 4.28 g/cu cm (vitreous selenium), Vitreous, Black selenium; dark red-brown to bluish-black solid; density = 4.28; softens at 50 to 60 °C and becomes elastic at 70 °C. Red amorphous form; density = 4.26. When freshly precipitated, reacts with water at 50 °C forming selenious acid and hydrogen. Soluble in carbon disulfide, methylene iodide, benzene or quinoline /amorphous forms/, Relative density (water = 1): 4.8, 4.28 | |
| Record name | SELENIUM POWDER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4427 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SELENIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4493 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SELENIUM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0072 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | SELENIUM & COMPOUNDS | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/649 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Selenium | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0550.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
0 mmHg (approx) (NIOSH, 2023), 1 Pa at 227 °C; 10 Pa at 279 °C; 100 Pa at 344 °C; 1 kPa at 431 °C; 10 kPa at 540 °C; 100 kPa at 685 °C, Vapor pressure, Pa at 20 °C: 0.1, 0 mmHg (approx) | |
| Record name | SELENIUM POWDER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4427 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SELENIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4493 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SELENIUM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0072 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | SELENIUM & COMPOUNDS | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/649 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Selenium | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0550.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
COMMERCIAL GRADE CONTAINS A MIN OF 99% SELENIUM & MAY CONTAIN MAX 0.2% TELLURIUM, 0.1% IRON, 0.005% LEAD & 0.005% COPPER AS IMPURITIES. ... THE HIGH PURITY GRADE ... IS REPORTED TO CONTAIN A MIN OF 99.99% SELENIUM. IMPURITIES WHICH MAY BE PRESENT @ CONCN NO GREATER THAN 1-2 MG/KG EACH ARE MERCURY, TELLURIUM, IRON, ARSENIC & OTHER NON-FERROUS METALS UNDESIRABLE IN ELECTRONIC & ELECTROSTATIC APPLICATIONS. HIGHER CONCN OF "INERT" CONTAMINANTS SUCH AS SODIUM, MAGNESIUM, CALCIUM, ALUMINUM & SILICON CAN BE TOLERATED. THE ULTRA HIGH PURITY GRADE, PREPARED ONLY ON A LABORATORY SCALE, IS REPORTED TO CONTAIN 0.0001-0.001% IMPURITIES. | |
| Record name | SELENIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4493 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Selenium exists in several allotropic forms. 3 are generally recognized ... Selenium can be prepd with either amorphous or crystalline structure. ... Amorphous is either red, in powder form or black, in vitreous form. Crystalline monoclinic selenium is deep red; crystalline hexagonal form, the most stable variety, is a metallic gray. | |
CAS No. |
7782-49-2, 7783-07-5 | |
| Record name | SELENIUM POWDER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4427 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Selenium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7782-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Selenium, elemental | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrogen selenide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selenium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11135 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Selenium | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Selenium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Selenium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.052 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SELENIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6241UJ22B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | HYDROGEN SELENIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V91P54KPAM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SELENIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4493 | |
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Melting Point |
392 °F (NIOSH, 2023), 392 °F, 220.8 °C (gray selenium); vitreous selenium is transformed to gray selenium at 180 °C; alpha-form transforms to gray at temperatures above 120 °C, 217 °C | |
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| Record name | SELENIUM, ELEMENTAL | |
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| Record name | SELENIUM | |
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Advanced Methodologies for Selenium Speciation and Analysis
Principles and Importance of Selenium Speciation in Diverse Matrices
This compound speciation analysis is the process of identifying and quantifying the different chemical forms of this compound in a sample. This is crucial because the biological and environmental impact of this compound is not solely dependent on its total concentration but is intrinsically linked to its specific chemical form. nih.govnih.gov For instance, in aqueous environments, this compound is often found as the inorganic oxyanions selenite (B80905) (Se(IV)) and selenate (B1209512) (Se(VI)). alsglobal.comeurofinsus.com These forms have different toxicities and mobilities, which influences their environmental fate and potential for bioaccumulation. mdpi.comalsglobal.com
In biological systems, this compound can be incorporated into organic molecules, forming compounds such as selenomethionine (B1662878) and selenocysteine (B57510). alsglobal.com These organothis compound compounds are generally considered less toxic and more bioavailable than their inorganic counterparts. mdpi.com The speciation of this compound in food and biological tissues is therefore critical for assessing its nutritional value and potential toxicity. nih.gov
The complexity of sample matrices, such as soil, water, food, and biological fluids, presents a significant analytical challenge. rsc.orgresearchgate.net These matrices contain a multitude of components that can interfere with the analysis, necessitating sophisticated separation and detection techniques to achieve accurate and reliable results. mdpi.com The development of robust speciation methodologies is therefore essential for a wide range of fields, including environmental monitoring, food science, toxicology, and clinical chemistry. nih.gov
Chromatographic Separation Techniques for this compound Species
Chromatography is a cornerstone of this compound speciation analysis, providing the necessary separation of different this compound compounds before their detection. nih.govmdpi.com The choice of chromatographic technique depends on the nature of the this compound species and the sample matrix.
High-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) is a powerful and widely used technique for this compound speciation. nih.govmdpi.com HPLC separates the different this compound species based on their interactions with a stationary phase, while ICP-MS provides highly sensitive and element-specific detection. mdpi.comnih.gov This combination allows for the quantification of a wide range of this compound compounds, including selenite, selenate, selenomethionine, and selenocysteine, even at very low concentrations. alsglobal.commdpi.com
The versatility of LC-ICP-MS allows for the use of various separation mechanisms, such as ion-exchange, reversed-phase, and size-exclusion chromatography, to target different groups of this compound compounds. rsc.org For example, anion-exchange chromatography is commonly employed for the separation of inorganic this compound species like selenite and selenate. tandfonline.com The high sensitivity, low detection limits, and wide linear dynamic range of ICP-MS make this hyphenated technique particularly suitable for trace-level speciation analysis in complex environmental and biological samples. mdpi.comrsc.org
Table 1: Performance of a HPLC-ICP-MS/MS Method for this compound Speciation
| This compound Species | Limit of Detection (ng/mL) | Limit of Quantification (ng/mL) | Linear Range | Correlation Coefficient (R²) |
|---|
Data sourced from a study on the speciation of six this compound species by high performance liquid chromatography-inductively coupled plasma-tandem mass spectrometry. mdpi.com
Gas chromatography is particularly suited for the analysis of volatile this compound compounds. nih.gov Some organisms can metabolize this compound into volatile species like dimethyl selenide (B1212193) and dimethyl diselenide. nih.gov GC separates these compounds based on their boiling points and interactions with a stationary phase. researchgate.net For detection, mass spectrometry (MS) is often coupled with GC, providing identification and quantification of the separated volatile this compound species. nih.govnih.gov
For non-volatile this compound compounds, a derivatization step is necessary to convert them into volatile forms suitable for GC analysis. researchgate.netrsc.org This adds a layer of complexity to the analytical procedure but expands the applicability of GC to a broader range of this compound species. researchgate.net Solid-phase microextraction (SPME) is a sample preparation technique that can be used to preconcentrate volatile this compound compounds from a sample before GC analysis, enhancing the sensitivity of the method. nih.gov
Table 2: Volatile this compound Compounds Identified by GC/MS in Phytoremediation Studies
| Compound Name | Chemical Formula | Context of Identification |
|---|
Data based on findings from a study on the analysis of volatile organic this compound species produced during phytoremediation. nih.gov
Capillary electrophoresis (CE) is another valuable technique for the separation of this compound species. mdpi.com It offers high separation efficiency and requires only small sample volumes. nih.gov In CE, charged this compound species are separated based on their differential migration in an electric field. nih.gov The separation can be optimized by adjusting parameters such as the buffer pH and the concentration of additives. nih.gov
CE has been successfully coupled with various detectors, including ICP-MS, for sensitive and element-specific detection of this compound compounds. researchgate.net Microchip capillary zone electrophoresis (MCE) has also been developed for the rapid and inexpensive analysis of this compound oxoanions like selenite and selenate. acs.org
Atomic Spectrometric Detection Methods for this compound
Atomic spectrometry techniques are widely used for the determination of this compound due to their high sensitivity and selectivity. rjptonline.org These methods are based on the interaction of electromagnetic radiation with this compound atoms.
Hydride generation atomic spectrometry is a highly sensitive method for the determination of this compound. rjptonline.orgnih.gov In this technique, inorganic this compound in the +4 oxidation state (selenite) is chemically reduced to its volatile hydride, hydrogen selenide (H₂Se), using a reducing agent such as sodium borohydride. publicnow.comusda.gov The gaseous hydride is then transported to an atomizer, typically a heated quartz cell, where it is decomposed into free this compound atoms. publicnow.com The concentration of this compound is then determined by atomic absorption or atomic fluorescence spectrometry. rjptonline.org
A key advantage of this method is the separation of this compound from the sample matrix, which minimizes potential interferences. publicnow.com For the determination of total inorganic this compound, any Se(VI) present in the sample must first be reduced to Se(IV) before the hydride generation step. nih.govpublicnow.com This pre-reduction is typically achieved by heating the sample in the presence of a strong acid. publicnow.com The method has been successfully applied to a variety of sample types, including urine, food, and environmental samples. nih.govnih.gov
Table 3: Comparison of Detection Limits for this compound by Different Atomic Absorption Spectrometry Techniques
| Technique | Abbreviation | Typical Detection Limit |
|---|
Data from a comparative study of two atomic absorption spectrometry methods for the determination of this compound in food. nih.gov
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) in this compound Quantification
Inductively coupled plasma mass spectrometry (ICP-MS) is a powerful analytical technique for determining the elemental composition of a sample, offering exceptional sensitivity for the quantification of trace and ultra-trace elements, including this compound. The fundamental principle of ICP-MS involves the ionization of a sample by an inductively coupled plasma, typically composed of argon gas, which reaches temperatures of approximately 6,000 to 10,000 Kelvin. rjptonline.org At these temperatures, the sample is atomized and then ionized. rjptonline.org The resulting ions are subsequently introduced into a mass spectrometer, which separates them based on their mass-to-charge ratio (m/z) for detection and quantification. rjptonline.org
A significant advantage of ICP-MS in this compound analysis is its high sensitivity and remarkably low detection limits, which are crucial for measuring the typically low concentrations of this compound in environmental and biological samples. researchgate.net The technique allows for the simultaneous measurement of multiple elements, providing a comprehensive elemental profile of a sample. researchgate.net Furthermore, ICP-MS can perform isotopic analysis, which is valuable for tracer studies and for overcoming certain types of spectral interferences.
However, the accurate quantification of this compound by ICP-MS can be challenging due to polyatomic interferences. These interferences occur when ions consisting of multiple atoms have the same nominal mass as the this compound isotopes of interest. For instance, the most abundant this compound isotope, 80Se, is subject to interference from the argon dimer ion, 40Ar40Ar+. researchgate.net To mitigate these interferences, modern ICP-MS instruments often incorporate collision/reaction cell technology. nih.gov In this approach, a gas is introduced into a cell preceding the mass analyzer. Collisions or reactions between the interfering ions and the gas molecules can alter their mass or energy, allowing them to be separated from the analyte ions. For this compound analysis, gases like methane (B114726) or hydrogen can be used to reduce the interference from argon dimers. desy.de
Triple quadrupole ICP-MS (ICP-MS/MS) offers an even more advanced solution to interference removal. This setup uses two quadrupole mass analyzers to filter ions, providing greater selectivity and enabling the effective removal of complex interferences, thereby enhancing the accuracy of this compound quantification. researchgate.net
Below is a table summarizing key analytical parameters for this compound quantification using ICP-MS, demonstrating its superior performance compared to other atomic spectroscopy techniques.
| Parameter | ICP-MS | Graphite Furnace Atomic Absorption Spectrometry (GF-AAS) |
| Limit of Detection (LOD) | 0.19 µg/L | 3.4 µg/L |
| Precision (RSD) | 5.9% | 8% |
| Trueness | 2.4% | 6.8% |
| Bias | 97.6% | 93.2% |
This table presents a comparison of analytical parameters for this compound determination in plasma/serum, highlighting the enhanced sensitivity and accuracy of ICP-MS. researchgate.net
Mass Spectrometry for Selenometabolomic and Selenoproteomic Studies
The fields of selenometabolomics and selenoproteomics aim to identify and quantify the complete set of this compound-containing metabolites and proteins in a biological system. Mass spectrometry, particularly when coupled with separation techniques like liquid chromatography, is an indispensable tool in these studies due to its sensitivity and ability to provide structural information.
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of large, thermally labile biomolecules such as proteins and peptides. youtube.com In ESI-MS, a high voltage is applied to a liquid sample, causing it to form a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions with minimal fragmentation. youtube.com This gentle ionization process is crucial for preserving the integrity of selenoproteins and selenometabolites during analysis.
In selenoproteomic studies, ESI-MS is often coupled with liquid chromatography and tandem mass spectrometry (LC-MS/MS). This combination allows for the separation of complex peptide mixtures derived from the digestion of proteins, followed by their ionization and fragmentation. The resulting fragment ion spectra can be used to determine the amino acid sequence of the peptides and to identify the presence and location of selenocysteine, the 21st amino acid that incorporates this compound into proteins. nih.govrsc.org ESI-MS has been instrumental in verifying the sequences of peptides from selenoproteins and confirming the existence of disulfide and other post-translational modifications. nih.gov
Liquid chromatography–time-of-flight mass spectrometry (LC-TOF-MS) combines the separation power of liquid chromatography with the high mass accuracy and resolution of a time-of-flight mass analyzer. nih.gov In a TOF-MS, the mass-to-charge ratio of an ion is determined by measuring the time it takes to travel a known distance in a field-free drift tube. nih.gov Lighter ions travel faster and reach the detector sooner than heavier ions.
The high mass accuracy of LC-TOF-MS is particularly advantageous in metabolomics for the confident identification of unknown compounds. nih.gov By providing a highly accurate mass measurement of a metabolite, the number of possible elemental compositions can be significantly narrowed down, facilitating its identification. nih.gov This capability is crucial in selenometabolomics for distinguishing between this compound-containing compounds and other molecules with similar nominal masses. LC-TOF-MS is widely used in metabolomics studies for its ability to detect and identify a broad range of low-molecular-weight metabolites in complex biological samples. semanticscholar.org
Liquid chromatography–Orbitrap mass spectrometry (LC–Orbitrap-MS) is a state-of-the-art technique that offers exceptionally high resolution and mass accuracy. nih.gov The Orbitrap is an ion trap mass analyzer where ions orbit around a central spindle-shaped electrode. The frequency of these oscillations is directly related to the ion's mass-to-charge ratio and can be measured with very high precision.
The ultra-high resolution of the Orbitrap allows for the separation of ions with very small mass differences, which is essential for resolving isobaric interferences in complex samples. In the context of this compound analysis, this means that this compound-containing species can be more readily distinguished from sulfur-containing analogues and other interfering compounds. LC-Orbitrap-MS has been successfully applied to the large-scale identification of this compound metabolites in this compound-enriched yeast, enabling the detection and characterization of numerous seleno-organic amino acids and oligopeptides. nih.gov The high mass accuracy (<1 ppm) and the ability to perform multi-stage fragmentation (MSn) provide detailed structural information, leading to the confident identification of novel selenometabolites. nih.gov
Proton-transfer-reaction time-of-flight mass spectrometry (PTR-TOF-MS) is a highly sensitive technique for the real-time measurement of volatile organic compounds (VOCs). nih.gov In PTR-MS, hydronium ions (H₃O⁺) are used as reagent ions to ionize VOCs with a proton affinity higher than that of water through a non-dissociative proton transfer reaction. nih.gov This soft ionization method minimizes fragmentation, simplifying the resulting mass spectra. The coupling with a TOF mass analyzer provides high mass resolution and the ability to monitor a wide range of compounds simultaneously. nih.gov
PTR-TOF-MS has been applied to the study of volatile organic this compound species, such as dimethyl selenide, dimethyl selenyl sulfide (B99878), and dimethyl diselenide, which play a role in the biogeochemical cycling of this compound. ubc.ca The real-time monitoring capability of this technique is crucial for studying the atmospheric fate of these compounds, including their oxidation and potential to form aerosols. ubc.ca
Spectroscopic Techniques for this compound Chemical State Determination
Determining the chemical state, or speciation, of this compound is critical as its biological activity and toxicity are highly dependent on its chemical form. Spectroscopic techniques that probe the electronic structure of an element can provide valuable information about its oxidation state and local coordination environment.
X-ray absorption spectroscopy (XAS) is a powerful, element-specific technique for determining the chemical speciation of this compound in various materials, including soils and biological tissues, often without the need for sample pretreatment. nih.gov XAS measures the absorption of X-rays as a function of energy. The position and features of the absorption edge, a region known as the X-ray Absorption Near Edge Structure (XANES), are sensitive to the oxidation state and coordination geometry of the absorbing atom. desy.desemineral.es By comparing the XANES spectrum of an unknown sample to those of known this compound standards, the proportions of different this compound species (e.g., selenate [Se(VI)], selenite [Se(IV)], and elemental this compound [Se(0)]) can be quantified.
X-ray photoelectron spectroscopy (XPS), also known as electron spectroscopy for chemical analysis (ESCA), is a surface-sensitive spectroscopic technique that can also be used to determine the oxidation state of this compound. nih.gov XPS involves irradiating a sample with X-rays, which causes the emission of core-level electrons. The binding energy of these electrons is characteristic of the element and its chemical environment. mdpi.com Chemical shifts in the binding energies of this compound's core electrons (e.g., Se 3d) can be correlated with its oxidation state. nih.govmdpi.com XPS has been used to monitor the oxidation state of this compound in various inorganic and organic compounds, including selenoamino acids. nih.gov
The table below shows the binding energies of the Se 3d₅/₂ peak for different this compound species, illustrating how XPS can distinguish between oxidation states.
| This compound Species | Oxidation State | Se 3d₅/₂ Binding Energy (eV) |
| Selenide (e.g., in ZnSe) | -II | ~54.0 |
| Elemental this compound (Se⁰) | 0 | ~55.3 |
| Selenite (SeO₃²⁻) | +IV | ~58.5 |
| Selenate (SeO₄²⁻) | +VI | ~59.5 |
Note: Binding energies can vary slightly depending on the specific compound and instrument calibration.
X-ray Absorption Spectroscopy (XAS)
X-ray Absorption Spectroscopy (XAS) is a powerful, non-destructive technique used for the in situ chemical speciation of this compound in a wide range of materials, including soils, sediments, and biological tissues. nih.govsemineral.es This method provides detailed information about the local atomic environment of this compound, including its oxidation state and coordination chemistry, without requiring extensive sample preparation that could alter the original speciation. nih.gov
The fundamental principle of XAS involves probing the electronic structure of this compound atoms by exposing the sample to X-rays of varying energy. When the energy of the incident X-ray matches the binding energy of a core-level electron of a this compound atom, the X-ray is absorbed, and the electron is excited. The resulting X-ray absorption spectrum has distinct features. The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is particularly sensitive to the oxidation state and coordination geometry of the this compound atom. nih.govsemineral.es The energy of the absorption edge increases with a higher formal oxidation state of this compound. By comparing the XANES spectra of unknown samples to those of known this compound standard compounds, the different this compound species present in the sample can be identified and quantified. semineral.es For instance, XAS has been successfully used to identify and quantify elemental this compound, selenite, and selenate in contaminated soils.
Further analysis of the Extended X-ray Absorption Fine Structure (EXAFS) region of the spectrum can provide information on the number and type of neighboring atoms and their distances from the this compound atom, helping to distinguish between adsorption and precipitation on mineral surfaces.
High Energy Resolution Fluorescence Detected X-ray Absorption Spectroscopy (HERFD-XAS)
High Energy Resolution Fluorescence Detected X-ray Absorption Spectroscopy (HERFD-XAS) is an advanced variant of XAS that offers significantly improved spectroscopic resolution for this compound speciation. acs.orgnih.gov Conventional XAS can be limited by poor resolution due to core-hole lifetime broadening. acs.orgnih.gov HERFD-XAS overcomes this limitation by using a high-resolution spectrometer to measure the X-ray fluorescence emitted from the sample with a narrower energy resolution than the natural fluorescence linewidth. researchgate.net
This enhancement in resolution leads to sharper and more defined spectral features, which allows for more accurate identification and quantification of this compound species, especially in complex mixtures or in samples with low this compound concentrations. acs.orgnih.govlu.se Studies have shown that HERFD-XAS provides superior performance in distinguishing between various seleno-amino acids and other organic this compound compounds compared to conventional XAS. acs.orgnih.gov This technique has demonstrated improvements in both speciation capabilities and the ability to detect this compound at lower concentrations, making it a valuable tool for environmental and life science research. acs.orgnih.govlu.se
| Feature | Conventional XAS | HERFD-XAS |
| Principle | Measures total X-ray absorption. | Measures specific X-ray fluorescence with high energy resolution. researchgate.net |
| Resolution | Limited by core-hole lifetime broadening. acs.org | Significantly higher spectral resolution. acs.orgresearchgate.net |
| Sensitivity | Good for moderate to high concentrations. | Improved sensitivity for low concentration samples. acs.orgnih.gov |
| Application | Broadly used for speciation in environmental and biological samples. nih.gov | Advanced speciation of complex mixtures, such as seleno-amino acids. acs.orgnih.gov |
Sequential Extraction Techniques for Environmental this compound Assessment
Sequential extraction is a widely used chemical method to fractionate this compound in soils and sediments based on its association with different geochemical phases. acs.orgusda.gov This technique involves the successive application of a series of chemical extractants of increasing strength to selectively dissolve different forms of this compound. usda.govresearchgate.net The resulting fractions provide operational definitions of this compound speciation, which can be used to assess its mobility, bioavailability, and potential environmental risk. researchgate.net
A typical sequential extraction scheme can differentiate this compound into fractions such as:
Soluble and Exchangeable: Readily available forms.
Bound to Carbonates: Associated with carbonate minerals.
Bound to Iron and Manganese Oxides: Adsorbed to or co-precipitated with these minerals.
Bound to Organic Matter: Complexed or incorporated into organic material.
Bound to Sulfides: Associated with sulfide minerals.
Residual: Tightly bound within the crystal lattice of silicate (B1173343) minerals. researchgate.netepa.gov
The choice of extractants and the sequence of extraction steps can be tailored to the specific characteristics of the sample matrix and the research objectives. researchgate.net For example, a phosphate (B84403) buffer is often used to extract soluble and ligand-exchangeable selenite and selenate. acs.org Subsequent steps may involve reagents that target organic matter or oxide minerals. acs.orgusda.gov
Below is an example of a sequential extraction scheme for this compound in soil:
| Step | Extractant | Target this compound Fraction |
| 1 | 0.1 M K₂HPO₄/KH₂PO₄ (pH 7) | Soluble, Exchangeable (Selenate, Selenite). acs.org |
| 2 | 0.1 M K₂S₂O₈ | Associated with Organic Matter. acs.org |
| 3 | 4 M HNO₃ | Associated with Sulfides and residual phases. acs.orgusda.gov |
Methodological Considerations in this compound Speciation Analysis
Accurate this compound speciation analysis requires careful attention to methodological details, from sample collection and preparation to the implementation of rigorous quality control measures.
The integrity of this compound speciation analysis is highly dependent on proper sample handling and preservation, as the chemical forms of this compound can be altered during these initial steps. alsglobal.com For aqueous samples, it is crucial to perform filtration in the field, ideally using a 0.2 µm filter, to remove bacteria that can induce species conversions. alsglobal.com
Acid preservation, a common practice for total metal analysis, must be avoided for this compound speciation analysis by techniques like liquid chromatography, as it can cause changes in the this compound species. alsglobal.comyoutube.com For solid samples like soil and sediment, samples are often freeze-dried and stored in the dark at low temperatures to minimize microbial activity and potential transformations of this compound species. The choice of extraction method is also critical, as harsh chemical treatments can alter the original speciation. nih.gov
Implementing a robust quality control (QC) system is essential for ensuring the reliability and accuracy of this compound analysis. scispace.com A key component of QC is the regular use of Certified Reference Materials (CRMs) or Standard Reference Materials (SRMs). scispace.comnih.gov These are materials with a well-characterized matrix and certified concentrations of specific analytes, including different this compound species. scispace.comresearchgate.net
By analyzing CRMs alongside unknown samples, laboratories can evaluate the accuracy of their analytical procedures and ensure that their results are traceable to international standards. nih.govnist.gov For example, NIST SRM 3149 is a standard solution used for the calibration of instruments for quantitative this compound determination. nist.govciaaw.org Other CRMs are available with different matrices, such as soil, sediment, and biological tissues, to match the types of samples being analyzed. researchgate.net The results obtained for the CRMs should fall within the certified range for the analytical method to be considered valid. scispace.comnih.gov
Biogeochemical Cycling and Environmental Dynamics of Selenium
Overview of the Global Selenium Biogeochemical Cycle
The global biogeochemical cycle of this compound (Se) is a complex interplay of geological, atmospheric, and biological processes that dictate its distribution and transformation across various environmental compartments. researchgate.nettaylorfrancis.com this compound is naturally present in the Earth's crust, primarily in sulfide (B99878) minerals and as a constituent of sedimentary rocks like black shales and phosphate (B84403) rocks. researchgate.netolisystems.com Weathering of these parent materials is a primary natural mechanism for releasing this compound into soils and aquatic systems. sciencepublishinggroup.com
Volcanic activity also contributes significantly to the atmospheric this compound budget through the emission of volatile this compound compounds. sciencepublishinggroup.com Anthropogenic activities have become a major factor in the mobilization of this compound, with key sources including mining operations, the combustion of fossil fuels (especially coal), oil refining, and agricultural practices such as the use of phosphate fertilizers and irrigation of this compound-rich soils. researchgate.netolisystems.comsciencepublishinggroup.com
Once in the environment, this compound undergoes a series of transformations involving changes in its oxidation state. researchgate.net The primary inorganic forms in aquatic and soil environments are the oxyanions selenate (B1209512) (SeO₄²⁻) and selenite (B80905) (SeO₃²⁻). nih.goveurofinsus.com The mobility and bioavailability of this compound are largely governed by its speciation, which is in turn influenced by factors such as pH, redox potential, and the presence of organic matter and other ions. nih.govusda.gov
Microorganisms play a pivotal role in the this compound cycle, mediating key transformation processes. researchgate.net These include the reduction of selenate and selenite to less mobile elemental this compound (Se⁰) and selenides (Se²⁻), as well as the methylation of inorganic this compound into volatile organic compounds like dimethyl selenide (B1212193) (DMSe) and dimethyl diselenide (DMDSe). nih.govasm.org These volatile forms can be transferred from terrestrial and aquatic environments to the atmosphere, contributing to the atmospheric transport of this compound. asm.org Plants also participate in the cycle by taking up this compound from the soil, metabolizing it into organic forms, and in some cases, releasing volatile this compound compounds. wikipedia.org
The oceans act as a major sink for this compound, receiving inputs from rivers and atmospheric deposition. harvard.edu Within marine ecosystems, this compound is taken up by phytoplankton and other organisms, entering the food web. harvard.eduusgs.gov Sedimentation of organic matter containing this compound removes it from the water column, but various processes can remobilize it back into the ecosystem. wikipedia.org The global this compound cycle is thus a dynamic system with continuous fluxes between the lithosphere, hydrosphere, atmosphere, and biosphere. taylorfrancis.comsnf.ch
This compound Transformations in Terrestrial Ecosystems
The fate and transport of this compound in terrestrial ecosystems are governed by a complex set of interconnected processes that influence its speciation, mobility, and bioavailability. nih.govusda.gov These transformations are critical in determining whether this compound is retained in the soil, taken up by plants, or leached into groundwater.
The retention and release of this compound in soils are primarily controlled by adsorption and desorption reactions. emerald.comtandfonline.com These processes are significantly influenced by the chemical form of this compound and various soil properties. usda.gov Selenite (SeO₃²⁻) is generally adsorbed more strongly to soil particles than selenate (SeO₄²⁻). usda.govtandfonline.com This is because selenite can form inner-sphere complexes with mineral surfaces, particularly iron and aluminum oxides, leading to stronger binding. mdpi.com In contrast, selenate typically forms weaker, outer-sphere complexes, making it more mobile in the soil solution. nih.gov
Several soil characteristics affect this compound adsorption and desorption:
Soil pH: Adsorption of selenite is generally higher in acidic to neutral soils and decreases with increasing pH. usda.govmdpi.com This is due to the increased negative charge on soil mineral surfaces at higher pH, which repels the negatively charged selenite and selenate ions.
Clay and Organic Matter Content: Soils with higher clay and organic matter content tend to exhibit greater this compound adsorption. nih.govtandfonline.com Clay minerals and organic matter provide a large number of binding sites for this compound oxyanions. tandfonline.com
Presence of Competing Anions: Other anions in the soil solution, such as phosphate (PO₄³⁻) and sulfate (B86663) (SO₄²⁻), can compete with selenate and selenite for adsorption sites. usda.gov High concentrations of these competing ions can lead to increased desorption and solubilization of this compound. usda.gov
The solubilization of this compound is the process by which solid-phase this compound is released into the soil solution. This is largely the reverse of adsorption and is influenced by the same factors. Changes in soil conditions, such as an increase in pH or the introduction of competing anions, can enhance the solubilization of adsorbed this compound, making it more available for plant uptake or leaching. usda.gov
Interactive Data Table: Factors Influencing this compound Adsorption in Soils
| Factor | Influence on Selenite (SeO₃²⁻) Adsorption | Influence on Selenate (SeO₄²⁻) Adsorption | General Effect on Se Mobility |
| Increasing Soil pH | Decreases | Decreases | Increases |
| Increasing Clay Content | Increases | Increases | Decreases |
| Increasing Organic Matter | Increases | Increases | Decreases |
| Presence of Phosphate | Decreases (competitive) | Decreases (competitive) | Increases |
| Presence of Iron/Aluminum Oxides | Strong Adsorption | Weaker Adsorption | Decreases |
Redox (oxidation-reduction) reactions are fundamental to the transformation of this compound in soils, as they control the conversion between its different oxidation states. researchgate.netcapes.gov.br The primary this compound species involved in these transformations are selenate (Se(VI)), selenite (Se(IV)), elemental this compound (Se(0)), and selenide (Se(-II)). researchgate.net The redox potential (Eh) and pH of the soil are the master variables governing which this compound species will be dominant. nih.gov
Oxidizing Conditions: In well-aerated, alkaline soils with high redox potential, the most oxidized and mobile form, selenate (SeO₄²⁻), is predominant. nih.govusda.gov
Moderately Reducing Conditions: As conditions become less oxidizing, such as in neutral to acidic soils, selenite (SeO₃²⁻) becomes more stable. nih.govacs.org Selenite is less mobile than selenate due to its stronger adsorption to soil minerals. acs.org
Reducing (Anoxic) Conditions: In waterlogged or anaerobic soils with low redox potential, selenite can be further reduced to insoluble elemental this compound (Se⁰) or selenides (Se²⁻). nih.govresearchgate.net This reduction significantly decreases the solubility and bioavailability of this compound. nih.gov
Microorganisms play a crucial role in mediating these redox transformations. researchgate.netnih.gov Many bacteria can utilize selenate and selenite as electron acceptors during anaerobic respiration, a process known as dissimilatory reduction, leading to their conversion to elemental this compound. nih.gov Conversely, some microbes can oxidize reduced this compound species back to selenite and selenate under aerobic conditions. nih.gov Abiotic redox transformations can also occur, for instance, in the presence of iron minerals like green rust. semanticscholar.org
Methylation is a significant biogeochemical process that transforms inorganic and organic this compound compounds into volatile methylated forms, primarily in the soil environment. researchgate.netcapes.gov.br This process is predominantly carried out by a wide range of soil microorganisms, including bacteria and fungi. nih.govnih.gov The main volatile products are dimethyl selenide (DMSe) and dimethyl diselenide (DMDSe). asm.orgresearchgate.net
The methylation pathway is considered a detoxification mechanism for microorganisms in this compound-rich environments, as the volatile methylated compounds are generally less toxic than the inorganic oxyanions. asm.org This volatilization of this compound also represents a pathway for its transfer from the soil to the atmosphere. asm.org The rate and extent of this compound methylation are influenced by factors such as soil moisture, temperature, pH, and the availability of organic matter which can serve as a source of methyl groups. nih.gov
Interactive Data Table: Key this compound Transformation Processes in Soil
| Process | Primary this compound Forms Involved | Key Mediators | Environmental Conditions | Impact on Se Mobility |
| Adsorption | Selenate (SeO₄²⁻), Selenite (SeO₃²⁻) | Clay minerals, Iron/Aluminum oxides, Organic matter | Varies with pH and competing ions | Decreases |
| Redox Reduction | Selenate (SeO₄²⁻) → Selenite (SeO₃²⁻) → Elemental Se (Se⁰) | Microorganisms (dissimilatory reduction) | Reducing (anoxic/suboxic) | Decreases |
| Redox Oxidation | Elemental Se (Se⁰) → Selenite (SeO₃²⁻) / Selenate (SeO₄²⁻) | Microorganisms | Oxidizing (aerobic) | Increases |
| Methylation | Selenate (SeO₄²⁻), Selenite (SeO₃²⁻), Selenoamino acids | Bacteria, Fungi | Varies with moisture, temperature, organic matter | Increases (as volatile gas) |
| Demethylation | Methylated Se compounds, Selenoamino acids | Microorganisms | Varies | Can lead to less mobile forms |
This compound Fluxes in Aquatic Environments
This compound enters aquatic environments through various pathways, including the weathering of rocks and soils, atmospheric deposition, and anthropogenic sources such as agricultural runoff, industrial discharges, and effluents from mining activities. olisystems.com Once in an aquatic system, the fate and transport of this compound are determined by a series of complex physical, chemical, and biological fluxes. wikipedia.orgnih.gov
The movement of this compound between the water column, sediments, and biota is a dynamic process. wikipedia.org In many aquatic systems, the primary flux of this compound is associated with particulate matter. nih.gov this compound can adsorb to suspended sediments, particularly those rich in organic carbon and fine-grained clays, which are then transported by water currents and eventually deposited in slower-moving areas, creating this compound-enriched zones in the sediment. nih.gov
Biological processes also drive significant this compound fluxes. usgs.gov Phytoplankton and other aquatic microorganisms can absorb dissolved this compound from the water, incorporating it into their biomass. harvard.edu This represents a key entry point for this compound into the aquatic food web. usgs.gov As these organisms are consumed by higher trophic level species, this compound is transferred and can become biomagnified. youtube.com When aquatic organisms die and decompose, this compound can be released back into the water column or become incorporated into the sediments. researchgate.net
The speciation of this compound is critical to its flux in aquatic systems. In oxidizing conditions, selenate is the more soluble and mobile form, while selenite tends to be more readily removed from the water column through adsorption to sediments. Under anoxic conditions, often found in sediments, this compound can be reduced to its insoluble elemental form, effectively immobilizing it. wikipedia.org However, processes such as bioturbation (the mixing of sediments by organisms) and changes in water circulation can remobilize this sediment-bound this compound back into the water column. wikipedia.org
The speciation of this compound in water bodies, which refers to the distribution of this compound among its various chemical forms, is a critical factor controlling its mobility, bioavailability, and potential toxicity. eurofinsus.comalsglobal.com this compound can exist in both dissolved and particulate phases, with its distribution between these two phases depending on the specific environmental conditions of the water body. nih.gov
Dissolved this compound Speciation:
In the dissolved phase, this compound is predominantly found as the inorganic oxyanions selenate (SeO₄²⁻, oxidation state +6) and selenite (SeO₃²⁻, oxidation state +4). eurofinsus.com
Selenate (Se(VI)) is generally the more stable and soluble form in well-oxygenated, alkaline waters. acs.org It is less prone to adsorption onto particles, making it highly mobile in the water column. acs.org
Selenite (Se(IV)) is more common in waters with moderately reducing conditions and lower pH. acs.org Selenite adsorbs more readily to particulate matter, particularly iron and manganese oxides and organic material, than selenate. acs.org
In addition to these inorganic forms, dissolved organic this compound compounds can also be present. alsglobal.com These can include selenoamino acids (like selenomethionine) and their degradation products, such as volatile dimethyl selenide, which can be produced by microbial activity. harvard.edualsglobal.com In some industrial wastewaters, selenocyanate (B1200272) (SeCN⁻) can be a significant dissolved species. youtube.com
Particulate this compound Speciation:
The particulate phase consists of this compound that is bound to or incorporated into suspended solid materials, such as clay minerals, iron and manganese oxyhydroxides, organic matter, and the cells of microorganisms like phytoplankton. nih.gov
Adsorbed this compound: Both selenite and, to a lesser extent, selenate can be adsorbed onto the surfaces of suspended particles. nih.gov
Elemental this compound (Se(0)): In anoxic or suboxic zones of a water body, particularly within sediments, microbial reduction of selenite and selenate can produce elemental this compound, which is highly insoluble and exists as a solid particulate. olisystems.comyoutube.com
Organic Particulate this compound: this compound taken up by phytoplankton and other organisms becomes part of the particulate organic matter. harvard.edu This is a key pathway for the transfer of this compound from the dissolved phase to the food web. usgs.gov
The relative proportions of dissolved and particulate this compound, and the specific species within each phase, can vary widely depending on factors such as water chemistry (pH, redox potential), biological activity, and inputs from the surrounding watershed. youtube.com
Interactive Data Table: Common this compound Species in Aquatic Environments
| Phase | This compound Species | Chemical Formula | Common Oxidation State | Key Characteristics |
| Dissolved | Selenate | SeO₄²⁻ | +6 | Highly soluble and mobile, predominant in oxic, alkaline waters. |
| Dissolved | Selenite | SeO₃²⁻ | +4 | Soluble, but more readily adsorbed to particles than selenate. |
| Dissolved | Organic Selenides (e.g., Dimethyl selenide) | (CH₃)₂Se | -2 | Volatile organic compound, produced by microbial activity. |
| Dissolved | Selenocyanate | SeCN⁻ | -2 | Can be present in industrial wastewaters. |
| Particulate | Adsorbed Selenite/Selenate | SeO₃²⁻ / SeO₄²⁻ | +4 / +6 | Bound to surfaces of suspended solids like clay and organic matter. |
| Particulate | Elemental this compound | Se⁰ | 0 | Insoluble solid, formed under reducing conditions. |
| Particulate | Organic this compound | e.g., Selenomethionine (B1662878) | -2 | Incorporated into the biomass of aquatic organisms. |
Bioavailability and Trophic Transfer Mechanisms in Aquatic Food Webs
The bioavailability and subsequent movement of this compound through aquatic food webs are complex processes governed by the element's chemical form (speciation) and the specific characteristics of the ecosystem. This compound's journey begins with its uptake by primary producers, such as algae and bacteria, which is a critical and highly variable step that dictates its concentration at higher trophic levels. mdpi.com
Bioavailability and Uptake at the Base of the Food Web:
In aquatic systems, this compound primarily exists in four oxidation states: selenate (SeO₄²⁻), selenite (SeO₃²⁻), elemental this compound (Se⁰), and selenide (Se⁻²). ucanr.edu Selenate and selenite are the dominant inorganic forms dissolved in water. ucanr.edutandfonline.com However, organic forms, though less concentrated, can be taken up much more rapidly by organisms. ucanr.edu Studies have shown that algae can absorb organic this compound, like selenomethionine, at rates up to three orders of magnitude higher than inorganic forms. mdpi.com
The uptake of these different this compound species is influenced by several factors:
Speciation: Selenite is generally accumulated by aquatic organisms to a greater extent than selenate. tandfonline.com This is because selenite is more readily reduced and metabolized into organic this compound compounds, such as seleno-amino acids. tandfonline.com Selenate reduction and metabolism appear to be more limited. tandfonline.comtandfonline.com
Competition with other ions: The uptake of selenate can be inhibited by the presence of sulfate (SO₄²⁻) due to their chemical similarities, leading to competition for the same uptake pathways in organisms like bacteria and algae. mdpi.comtandfonline.com Conversely, selenite uptake appears to occur through a distinct mechanism that is not generally inhibited by sulfite (B76179). tandfonline.com
Environmental Conditions: The physical and chemical characteristics of the water body play a significant role. For instance, lentic (still water) systems like wetlands and ponds often have conditions that facilitate the production of more bioavailable forms like selenite and organic this compound compared to lotic (flowing water) systems. mdpi.comoup.com High residence times in lentic systems allow for greater microbial processing and recycling of this compound from sediments, making it more available for uptake into the food web. mdpi.com
Trophic Transfer and Biomagnification:
Once this compound enters the food web, it is transferred from lower to higher trophic levels as organisms are consumed. This process is known as trophic transfer. The primary route for this compound accumulation in consumer organisms is through their diet (biomagnification), rather than direct uptake from the water (bioconcentration). tandfonline.comusgs.gov
Biomagnification involves the increasing concentration of this compound in organisms at successively higher levels in the food chain. usgs.gov For example, fish that consume contaminated invertebrates can accumulate this compound concentrations four times higher than their food source. usgs.gov This process can lead to significant this compound levels in top predators, even when waterborne concentrations are low. usgs.govcdc.gov Research in a temperate seagrass ecosystem demonstrated that this compound was the only trace element among several studied (including copper, cadmium, zinc, arsenic, and lead) to clearly biomagnify, reaching its highest concentrations in carnivorous fish. nih.gov
The efficiency of trophic transfer can vary. Trophic transfer factors (TTFs), which measure the concentration increase between trophic levels, have been observed to range from 2 to 6 times between producers (algae) and primary consumers (invertebrates). usgs.gov Factors influencing these rates include the specific food web structure and the physiology of the organisms involved. nih.govoup.com Sediments can act as a long-term source of this compound, making it available to bottom-dwelling organisms and rooted plants, which then introduce it into the detrital food pathway, ensuring its continued cycling and potential for biomagnification. usgs.gov
Atmospheric Cycling of Volatile this compound Compounds
The atmosphere is a critical component of the global biogeochemical cycle of this compound, facilitating its long-range transport and redistribution across terrestrial and aquatic environments. copernicus.orgnih.gov
Emissions and Formation of Volatile Organic this compound Molecules
Volatile this compound compounds are emitted into the atmosphere from both natural and anthropogenic sources. cdc.govcopernicus.org
Natural Sources: The primary natural sources include volatilization by marine and terrestrial organisms, volcanic activity, and minor contributions from sea salt spray and mineral dust. copernicus.orgusgs.gov Microbial activity in soil, sludge, and marine environments is responsible for the methylation of this compound, producing volatile organic compounds. taylorfrancis.com Phytoplankton, for instance, create volatile organic this compound molecules which then enter the atmosphere. cmos.ca
Anthropogenic Sources: Human activities are a major contributor to atmospheric this compound. Key sources include the combustion of coal and oil, metal smelting (particularly copper), mining operations, and biomass burning. cdc.govcopernicus.orgnih.gov Coal combustion is considered one of the most significant sources of environmental this compound. nih.gov
The primary volatile organic this compound compounds found in the atmosphere include dimethyl selenide (DMSe), dimethyl diselenide (DMDSe), and methane (B114726) selenol. taylorfrancis.com Other inorganic species like hydrogen selenide and carbonyl selenide are also emitted. copernicus.orgethz.ch
Atmospheric Transport and Chemical Transformations of this compound
Once emitted, volatile this compound compounds undergo transport and chemical transformations in the atmosphere. copernicus.orgcmos.ca These compounds are generally more reactive than their sulfur analogs. ethz.ch
The atmospheric lifetime of this compound is a key factor in determining how far it can travel. Recent modeling estimates a median global atmospheric lifetime of 4.4 days, which is long enough for long-range transport to occur. copernicus.org
During transport, volatile this compound species are oxidized by atmospheric oxidants like hydroxyl radicals (OH) and ozone (O₃). copernicus.orgcmos.ca This oxidation process converts them into less volatile, oxidized forms, such as elemental this compound (Se⁰) and this compound dioxide (SeO₂). copernicus.org These oxidized species tend to partition to the particulate phase, with measurements indicating that 75% to 95% of atmospheric this compound is found in aerosols. copernicus.org The chemical reactions and subsequent partitioning to particles are critical steps that prepare this compound for removal from the atmosphere. cmos.ca
Deposition Mechanisms of Atmospheric this compound to Terrestrial Systems
Atmospheric this compound is returned to the Earth's surface through dry and wet deposition. copernicus.org
Wet Deposition: This process, primarily through precipitation (rain and snow), is the dominant mechanism for this compound removal from the atmosphere. It is estimated to account for approximately 80% of the total global deposition. copernicus.orgcopernicus.org The amount of this compound deposited via rain is influenced by both the atmospheric concentration of this compound and the amount of precipitation. nih.gov Studies have shown a direct link between regional anthropogenic emissions and increased this compound concentrations in soils, highlighting the importance of atmospheric deposition. copernicus.org
Atmospheric deposition is a crucial source of this compound for many soils, particularly in regions where the underlying geology is this compound-poor. copernicus.orgmdpi.com This input from the atmosphere directly impacts the this compound content of agricultural soils and, consequently, the nutritional quality of crops and food products. nih.gov
Microbial Metabolism and Biotransformations of Selenium
Ubiquitous Role of Microorganisms in Selenium Cycling
Microorganisms are central to the biogeochemical cycling of this compound in various ecosystems. researchgate.netfrontiersin.orgwikipedia.orgnih.govresearchgate.netresearchgate.net They facilitate the conversion of this compound between its different oxidation states, including selenate (B1209512) (Se(VI)), selenite (B80905) (Se(IV)), elemental this compound (Se(0)), and selenide (B1212193) (Se(-II)), as well as volatile methylated forms. researchgate.netfrontiersin.orgwikipedia.orgnih.govresearchgate.net These transformations are crucial for regulating this compound's mobility, bioavailability, and potential toxicity in soils and aquatic environments. frontiersin.orgnih.govresearchgate.net The microbial cycling of this compound not only impacts its distribution and availability in soil and water but also has broader implications for ecosystem services and food chain dynamics. frontiersin.org As this compound moves through food chains, microbial processes like reduction, methylation, and demethylation regulate its conversion into forms that are either more bioavailable or less toxic. frontiersin.org This microbial mediation influences the transfer of this compound between environmental compartments (soil, plants, animals), affecting ecological balance and the health of ecosystems. frontiersin.org this compound metabolism is found across all three domains of life: Bacteria, Archaea, and Eukarya. asm.orgresearchgate.net
Assimilatory this compound Metabolism in Prokaryotes
Assimilatory reduction is a process where microorganisms convert inorganic this compound compounds, such as selenate (Se(VI)) or selenite (Se(IV)), into organic this compound-containing amino acids and selenoproteins. researchgate.netfrontiersin.org This process allows this compound to be incorporated into cellular macromolecules, fulfilling its role as an essential trace element. asm.orgfrontiersin.orgoup.com Bacteria capable of this compound assimilation are widely distributed, with studies indicating that at least one-third of over 5,200 sequenced bacterial species possess this capability. frontiersin.org The end products of assimilatory reduction are primarily selenocysteine (B57510) (Sec) and selenomethionine (B1662878) (SeMet). frontiersin.orgresearchgate.net Selenocysteine is the 21st proteinogenic amino acid and is specifically incorporated into selenoproteins, while selenomethionine can non-specifically replace methionine during protein synthesis. frontiersin.orgresearchgate.netresearchgate.net
Selenate and Selenite Uptake Mechanisms in Microbes
The uptake of selenate and selenite by bacterial cells is a crucial initial step in assimilatory metabolism. Selenate (SeO₄²⁻) and selenite (SeO₃²⁻) are the primary forms of soluble inorganic this compound in oxic environments and are considered the most bioavailable and potentially toxic inorganic species. oup.comresearchgate.net Due to the chemical similarity between this compound and sulfur, this compound often utilizes sulfur assimilation pathways for entry into microbial cells. Selenate, being analogous to sulfate (B86663), is typically transported into cells via sulfate transport systems. frontiersin.orgmdpi.comresearchgate.net Selenite uptake mechanisms can differ from those for sulfate or selenate and may involve different transporters, potentially including phosphate (B84403) transporters or other specific permeases. frontiersin.orgmdpi.comnih.gov Research indicates that ABC transporters may play a significant role in this compound uptake mechanisms in various organisms. frontiersin.org
Reduction to Selenide and Incorporation into Macromolecules
Following uptake, selenate and selenite undergo a series of reduction steps to be converted into selenide (Se²⁻), the form required for incorporation into organic molecules. frontiersin.orgresearchgate.netresearchgate.net In assimilatory pathways, selenate is typically reduced to selenite, and then selenite is further reduced to selenide. frontiersin.orgnih.gov This reduction process involves several enzymes. Key enzymes identified in this compound assimilation in bacteria and archaea include selenocysteine synthase (SelA) and selenophosphate synthetase (SelD). frontiersin.org SelD is responsible for the ATP-dependent formation of selenophosphate (SePO₃³⁻), which is an activated this compound donor. asm.orgasm.org Selenophosphate is essential for the biosynthesis of selenocysteine and selenouridine, as well as for the formation of this compound-containing cofactors. oup.comasm.orgasm.orgresearchgate.netnih.govnih.gov SelA, in conjunction with selenocysteine-specific transfer RNA (tRNAˢᵉᶜ) and the selenocysteine insertion sequence (SECIS), facilitates the specific incorporation of selenocysteine into proteins during translation. frontiersin.orgresearchgate.net Selenomethionine is formed through a less specific pathway, where selenide is incorporated into the methionine biosynthesis pathway. frontiersin.orgresearchgate.net
Biosynthesis of Selenouridine and this compound-Containing Cofactors
Beyond selenocysteine and selenomethionine, prokaryotes also incorporate this compound into other important biomolecules, including selenouridine and certain this compound-containing cofactors. Selenouridine is a modified nucleoside found in some tRNAs, contributing to their structure and function. oup.comresearchgate.netnih.govnih.gov The biosynthesis of selenouridine also requires selenophosphate, generated by SelD. asm.orgasm.org
This compound is also incorporated as an inorganic cofactor in certain molybdenum hydroxylase enzymes, sometimes referred to as this compound-dependent molybdenum hydroxylases (SDMHs). oup.comasm.orgasm.orgresearchgate.net These enzymes are involved in various metabolic processes, including the degradation of purines in some bacteria. asm.org While the biological insertion of this compound into these cofactors requires selenophosphate, the precise genetic mechanisms responsible for the insertion and maturation of the this compound cofactor in SDMHs are not yet fully characterized. asm.orgasm.org
Dissimilatory this compound Reduction by Prokaryotes
Dissimilatory this compound reduction is an anaerobic respiratory process where certain prokaryotes use this compound oxyanions, primarily selenate and selenite, as terminal electron acceptors for energy conservation. researchgate.netnih.govasm.orgoup.comoup.com This process is environmentally significant as it leads to the reduction of soluble and often toxic this compound oxyanions to less mobile and less toxic forms, such as elemental this compound (Se(0)) or selenide (Se(-II)). asm.orgfrontiersin.orgnih.govoup.comnih.gov Dissimilatory this compound reduction is widespread among diverse phylogenetic groups of bacteria and archaea. oup.comnih.govfrontiersin.orgresearchgate.net
Anaerobic Respiration Coupled to Selenate/Selenite Reduction
In dissimilatory reduction, prokaryotes couple the oxidation of various electron donors (e.g., organic substrates, hydrogen) to the reduction of selenate or selenite, generating metabolic energy. oup.comnih.govresearchgate.netasm.org Selenate (Se(VI)) is typically reduced to selenite (Se(IV)), which is then further reduced to elemental this compound (Se(0)). researchgate.netfrontiersin.org In some cases, selenite or elemental this compound can be reduced to selenide (Se(-II)). nih.govresearchgate.net
The enzymes involved in dissimilatory this compound reduction are often associated with the cell membrane or located in the periplasmic space. nih.govasm.org For example, the respiratory selenate reductase in Thauera selenatis is located in the periplasm. asm.org While the mechanisms of selenate reduction are relatively better understood, the enzymes and pathways involved in dissimilatory selenite reduction are still under investigation. researchgate.netasm.org Some studies suggest that bacterial nitrate (B79036) reductases may be involved in selenate reduction. frontiersin.org The end product of dissimilatory reduction of selenate and selenite is often elemental this compound, which can accumulate as intracellular or extracellular nanoparticles. frontiersin.orgresearchgate.netmdpi.comnih.govasm.orgfrontiersin.org
The use of this compound oxyanions as terminal electron acceptors provides a selective advantage to these microorganisms in anaerobic environments where other common electron acceptors like oxygen or nitrate are limited. asm.orgresearchgate.net The reduction of this compound oxyanions to elemental this compound or selenide significantly reduces their bioavailability and toxicity, making dissimilatory reduction a key process in the bioremediation of this compound-contaminated environments. frontiersin.orgnih.govnih.gov
Here is a table summarizing some key aspects of microbial this compound metabolism:
| Metabolic Pathway | This compound Species Involved | Key Transformations | Primary Products | Role in Microorganism |
| Assimilatory Reduction | Se(VI), Se(IV) | Reduction to Se(-II) | Selenocysteine, Selenomethionine | Incorporation into proteins and other biomolecules |
| Dissimilatory Reduction | Se(VI), Se(IV) | Reduction to Se(0), Se(-II) | Elemental this compound (Se(0)), Selenide | Anaerobic respiration, Energy conservation, Detoxification |
| Methylation | Se(-II) | Conversion to methylated species | Methylselenides | Detoxification, Volatilization |
| Oxidation | Se(0), Se(-II) | Conversion to higher oxidation states | Se(IV), Se(VI) | Part of the biogeochemical cycle |
Formation of Elemental this compound
Microorganisms facilitate the reduction of soluble and toxic this compound oxyanions, such as selenate (SeO₄²⁻, Se⁶⁺) and selenite (SeO₃²⁻, Se⁴⁺), to less toxic and insoluble elemental this compound (Se⁰). This process is a significant detoxification mechanism for microbes in this compound-rich environments. Selenate reduction primarily occurs under anaerobic conditions and is mediated by dissimilatory selenate-respiring bacteria that utilize selenate as a terminal electron acceptor for energy conservation. researchgate.netmdpi.com Selenite can be reduced to elemental this compound under both aerobic and anaerobic conditions through various enzymatic and non-enzymatic pathways. mdpi.comfrontiersin.orgmdpi.com Enzymatic reduction of selenite can involve bacterial respiratory enzymes like periplasmic nitrite (B80452) reductase and sulfite (B76179) reductase. mdpi.comnih.gov Additionally, some bacteria possess specific selenite reductases, such as Srr from Bacillus selenitireducens and SerV01 from Staphylococcus aureus. mdpi.comnih.gov Non-enzymatic reduction of selenite can occur through reactions with intracellular reducing agents like glutathione (B108866) (GSH). mdpi.com The elemental this compound formed often precipitates as intracellular or extracellular nanoparticles. researchgate.netmdpi.comfrontiersin.org
Microbial Oxidation of Reduced this compound Species
While microbial reduction of this compound oxyanions is well-documented, the oxidation of reduced this compound species, including elemental this compound (Se⁰) and organic this compound compounds, also contributes to the this compound cycle. This oxidation can convert less mobile forms of this compound back into more soluble and potentially more bioavailable forms like selenite (Se⁴⁺) and selenate (Se⁶⁺). frontiersin.orgresearchgate.net Studies using radiolabeled elemental this compound have demonstrated that aerobic microbes in soil slurries can oxidize Se⁰ to predominantly selenite, with smaller amounts of selenate also being formed. usgs.govdss.go.th This microbial oxidation is inhibited by metabolic inhibitors, indicating its biological nature. usgs.govdss.go.th Certain bacteria, including Bacillus megaterium and species of Thiobacillus and Leptothrix, have been shown to oxidize elemental this compound. frontiersin.orgusgs.govdss.go.th The oxidation of organic this compound compounds, such as selenomethionine and selenocystine, to selenite has also been observed in bacterial cultures, including species of Dyella and Rhodanobacter. researchgate.net These oxidation processes are crucial for bridging the redox gap in the this compound biogeochemical cycle. researchgate.net
Biosynthesis of Seleno-Nanoparticles by Microorganisms
Microorganisms are capable of synthesizing this compound nanoparticles (SeNPs), typically through the reduction of selenite or selenate to elemental this compound. frontiersin.orgtums.ac.ir This biogenic synthesis offers an environmentally friendly approach to producing SeNPs with potential applications in various fields. frontiersin.orgtums.ac.ir The process can occur both intracellularly and extracellularly, depending on the microbial species and environmental conditions. tums.ac.irmdpi.com Intracellular synthesis involves the transport of this compound oxyanions into the cell, their enzymatic reduction to Se⁰, and the subsequent assembly of SeNPs within the cell. mdpi.com Extracellular synthesis involves the reduction of this compound compounds outside the cell, often mediated by enzymes or reducing agents secreted by the microorganism. The size, shape, and crystalline structure of the biogenic SeNPs can vary depending on the bacterial species used. google.com Many bacteria, including species of Bacillus, Pseudomonas, and Streptomyces, have been reported to synthesize SeNPs. frontiersin.org The mechanism of SeNP synthesis is complex and involves the reduction of Se(IV) to Se(0), followed by the formation of nanoparticles. frontiersin.org Proteins within the bacterial cell are involved in this detoxification and synthesis process. frontiersin.org Capping agents, often biomolecules from the microorganism, play a critical role in stabilizing the synthesized nanoparticles and preventing aggregation. mdpi.com
Genetic and Enzymatic Determinants of Microbial this compound Metabolism
Microbial this compound metabolism is governed by a suite of genes and enzymes responsible for the uptake, transformation, and incorporation of this compound into biomolecules. A key enzyme in the assimilation of inorganic this compound into organic forms is selenophosphate synthetase (SelD), which catalyzes the formation of selenophosphate from selenide and ATP. biorxiv.orgresearchgate.netunl.edu Selenophosphate serves as the active this compound donor for the synthesis of selenocysteine (Sec) and 2-selenouridine (B1257519) (SeU). biorxiv.orgresearchgate.net The incorporation of selenocysteine into proteins is a complex process requiring a specific tRNA (tRNAˢᵉᶜ), the enzyme selenocysteine synthase (SelA), and a structural element in the mRNA called the selenocysteine insertion sequence (SECIS). nih.govbiorxiv.orgresearchgate.net SelA utilizes selenophosphate to convert seryl-tRNAˢᵉᶜ into selenocysteinyl-tRNAˢᵉᶜ. biorxiv.orgresearchgate.net Other enzymes involved in this compound metabolism include selenocysteine lyase, which can decompose selenocysteine to elemental this compound, and enzymes involved in the reduction of selenite and selenate, such as selenate reductase and various putative selenite reductases. mdpi.comnih.govfrontiersin.org Comparative genomic studies have identified numerous genes potentially involved in this compound metabolism in prokaryotes, including those encoding putative this compound transporters (e.g., YedE), redox proteins (e.g., YedF), transcriptional regulators (e.g., LysR_Se), and chaperones (e.g., DUF3343-containing protein). nih.govoup.com The presence and distribution of these genes vary across different microbial taxa, reflecting the diversity of this compound metabolic capabilities. oup.com
Evolutionary Insights into Microbial this compound Metabolism
Evolutionary analyses suggest that this compound metabolism is an ancient biological process, with phylogenetic evidence indicating that the last universal common ancestor (LUCA) likely metabolized this compound, primarily for the synthesis of selenocysteine. researchgate.net The core machinery for selenocysteine biosynthesis and incorporation, involving genes like selA, selB, and selD, is conserved in many bacteria and archaea, although variations exist. researchgate.netoup.com The distribution of known this compound utilization traits, including selenocysteine decoding, 2-selenouridine utilization, and the use of this compound-containing cofactors, shows a mosaic pattern across prokaryotic genomes. nih.govoup.com This suggests a complex evolutionary history involving gene gain, loss, and horizontal gene transfer. Selenate respiration, the use of selenate as a terminal electron acceptor, appears to be an ancient adaptation in prokaryotes, mediated by a distinct selenate reductase. uncg.edu Comparative genomics and phylogenetic analyses of this compound-related genes provide insights into the functional roles of selenoproteins and the evolutionary pressures that have shaped this compound metabolism in different microbial lineages. oup.comuncg.edu Studies on the genetic regulation of this compound metabolism, such as the response of gene expression to this compound availability in methanogens, further illuminate the adaptive strategies employed by microorganisms to utilize this essential trace element. tu-dresden.de
Plant Selenium Uptake, Transport, and Metabolism
Mechanisms of Selenium Acquisition by Plant Roots
The uptake of this compound by plant roots is mediated by various membrane transporters, often those typically involved in the acquisition of chemically similar essential nutrients like sulfur and phosphorus. curresweb.comnih.govoup.com The specific mechanisms differ depending on the chemical form of this compound.
Selenate (B1209512) Uptake via Sulfate (B86663) Transporters
Selenate (SeO₄²⁻) shares significant chemical similarities with sulfate (SO₄²⁻), including size and charge. core.ac.uk Consequently, selenate is primarily taken up by plant roots through sulfate transporters (SULTRs) located in the plasma membrane. curresweb.comnih.govoup.comcore.ac.uk Studies have identified specific SULTRs, such as SULTR1;1, SULTR1;2, and SULTR1;3, as being involved in selenate transport. oup.comnih.govmdpi.com The uptake of selenate can be significantly influenced by the plant's sulfur nutritional status; sulfate deprivation can increase selenate uptake. frontiersin.orgcore.ac.ukoup.com There is also a competitive relationship between selenate and sulfate for uptake by these transporters. frontiersin.orgnih.gov Research indicates that the high-affinity sulfate transporters are responsible for transporting selenate into the plant. curresweb.com
Selenite (B80905) and Organic this compound Uptake Pathways
The uptake mechanisms for selenite (SeO₃²⁻) are less clearly defined compared to selenate, but evidence suggests involvement of different transport systems. Selenite uptake has been linked to phosphate (B84403) transport mechanisms, with studies identifying phosphate transporters like OsPT2 in rice as playing a role in selenite uptake. curresweb.commdpi.comnih.govcas.cnfrontiersin.org This suggests a shared uptake mechanism and potential competition between selenite and phosphate. frontiersin.orgcas.cnfrontiersin.org Selenite uptake can be stimulated by phosphorus deficiency. frontiersin.orgcore.ac.ukfrontiersin.org
Organic forms of this compound, such as selenomethionine (B1662878) (SeMet) and selenocysteine (B57510) (SeCys), can also be absorbed by plant roots. curresweb.comfrontiersin.orgmdpi.com Research suggests that the uptake of organic this compound compounds might be mediated by amino acid permeases, which are transporters located in the plasma membrane responsible for amino acid uptake. curresweb.com Studies in rice have investigated the uptake mechanisms of SeMet and selenomethionine-oxide (SeOMet), indicating that their uptake might involve aquaporins and potentially potassium channels, suggesting an active metabolic process. frontiersin.orgnih.gov The uptake rate of SeMet by plants has been shown to be higher than that of either selenite or selenate in some species. frontiersin.orgnih.gov
Data from studies on rice demonstrate varying uptake capacities for different this compound forms:
| This compound Form | Relative Uptake Capacity (Vmax) |
| Selenomethionine | High |
| Selenomethionine-oxide | Moderate |
| Selenite | Lower |
| Selenate | Lowest |
Based on research findings in rice frontiersin.orgnih.gov
Intracellular and Long-Distance this compound Transport in Plants
Once absorbed by the roots, this compound is transported within the plant, both intracellularly and over long distances between different plant organs. The mobility and distribution of this compound species vary depending on their chemical form.
Xylem Translocation of this compound Species
Long-distance transport of this compound from the roots to the shoots primarily occurs via the xylem. nih.govmdpi.comresearchgate.netfrontiersin.orgnih.gov Selenate is readily transported in the xylem sap and can be rapidly translocated to the shoots. frontiersin.orgusda.govnih.gov Sulfate transporters, such as Sultr2;1 and Sultr3;5, are involved in the translocation of selenate from roots to shoots. frontiersin.orgnih.gov Sultr2;1, located in the xylem parenchyma cells of leaves and roots, specifically participates in sulfate (and likely selenate) transport from roots to shoots via the xylem. nih.gov Selenate is transported radially to the stele via both apoplastic and symplasmic pathways, with the symplasmic pathway playing a key role in delivering ions to the xylem. nih.gov
In contrast to selenate, selenite is generally less mobile in the xylem and tends to be retained and metabolized in the roots. frontiersin.orgusda.govnih.gov However, some selenite can be transported to the shoots, and studies have shown that a portion of absorbed selenite detected in foliar xylem sap can be rapidly metabolized into organic forms, primarily selenomethionine. usda.gov
Organic this compound compounds, such as selenoamino acids produced in leaf cells, can also be transported through the xylem, as well as the phloem, for distribution throughout the plant, including to developing grains. mdpi.comresearchgate.netvedantu.com
Research on tea plants demonstrated varying this compound transport factors between different organs:
| Transport Pathway | Average this compound Transport Factor |
| Fibrous roots to main roots | 0.53 |
| Main roots to main stems | 0.92 |
| Main stems to lateral stems | 0.67 |
| Lateral stems to young leaves | 0.97 |
| Lateral stems to old leaves | 2.30 |
Based on a study in tea plants mdpi.comresearchgate.net
Subcellular Compartmentalization of this compound Forms
Within plant cells, this compound compounds can be compartmentalized into different organelles and cellular structures. This subcellular distribution plays a role in this compound detoxification and accumulation strategies. frontiersin.orgresearchgate.netaloki.hu
Studies have shown that in non-accumulating plants, when enriched with this compound, it can be quickly sequestered in the vacuoles of mesophyll cells in leaves. frontiersin.orgfrontiersin.org The vacuole is known to play a role in detoxifying and storing excess ions. researchgate.netaloki.hufrontiersin.org
Research on wheat indicated that the subcellular distribution of this compound in different plant parts followed the order of cell wall > cell soluble fraction > cell organelles, regardless of phosphorus application. researchgate.net The cell wall can play a significant role in binding this compound. researchgate.net The soluble fraction, which can include the vacuole, is also important for sequestering metal ions and limiting their movement. researchgate.net
In hyperaccumulator plants, which can accumulate very high concentrations of this compound, methylated forms like methylselenocysteine (B1596266) are often the predominant accumulated forms and can be sequestered in specific tissues like the epidermis and reproductive tissues. curresweb.com
The distribution of this compound within different cellular compartments can be influenced by the form of this compound supplied and the plant species. Understanding this compartmentalization is fundamental to understanding this compound transport and metabolism. frontiersin.org
This compound Assimilation Pathways in Plant Cells
This compound assimilation in plants is closely linked to the sulfur assimilation pathway due to the chemical similarities between the two elements. mdpi.comnih.govmdpi.comfrontiersin.orgfrontiersin.orgnih.govresearchgate.netmountainscholar.orgresearchgate.netsemanticscholar.org This pathway primarily occurs in the plastids of plant cells, particularly in the leaves. nih.govfrontiersin.orgfrontiersin.orgsemanticscholar.org
The initial step in the assimilation of selenate is its activation by the enzyme ATP sulfurylase (APS), forming adenosine (B11128) 5'-phosphoselenate (APSe). nih.govfrontiersin.orgfrontiersin.orgnih.govsemanticscholar.orgcabidigitallibrary.org This step is considered rate-limiting for selenate assimilation in non-hyperaccumulators. nih.govresearchgate.net APSe is then reduced to selenite by APS reductase (APR). nih.govfrontiersin.orgfrontiersin.orgsemanticscholar.org Selenite is further reduced to selenide (B1212193) (Se²⁻) by sulfite (B76179) reductase, a process that can also involve glutathione (B108866) or glutaredoxins. nih.govfrontiersin.orgfrontiersin.org
Selenide is then incorporated into organic compounds. A key step is the synthesis of selenocysteine (SeCys) through the reaction of selenide with O-acetylserine (OAS), catalyzed by cysteine synthase (also known as O-acetylserine (thiol) lyase - OASTL). nih.govfrontiersin.orgfrontiersin.orgresearchgate.net Cysteine synthase has a higher affinity for selenide than sulfide (B99878). nih.govfrontiersin.orgfrontiersin.org
Selenocysteine can then be further metabolized depending on the plant species and environmental conditions. nih.govfrontiersin.orgfrontiersin.org One important pathway is the conversion of SeCys to selenomethionine (SeMet) through a series of enzymatic steps, analogous to methionine synthesis in the sulfur pathway. nih.govfrontiersin.orgfrontiersin.orgcabidigitallibrary.orgresearchgate.net SeMet is a predominant organic form of this compound in many plants, including major crops like wheat, corn, rice, and soybeans. frontiersin.orgnih.govcabidigitallibrary.org
In some plants, particularly this compound hyperaccumulators, SeCys can be methylated to methylselenocysteine (MeSeCys) by the enzyme selenocysteine methyltransferase (SMT). curresweb.comnih.govresearchgate.netresearchgate.net MeSeCys is a non-protein amino acid and is often accumulated to high levels in hyperaccumulators, contributing to their this compound tolerance. curresweb.comresearchgate.netresearchgate.net
Another metabolic fate for SeCys in some plants is its breakdown into elemental this compound and alanine (B10760859) by the enzyme selenocysteine lyase. curresweb.com
Volatile forms of this compound, such as dimethylselenide (DMSe) and dimethyldiselenide (DMDSe), can also be produced through further methylation of selenoamino acids. nih.govmdpi.comresearchgate.netfrontiersin.orgfrontiersin.orgresearchgate.netnih.gov These volatile compounds can be released into the atmosphere, a process that can contribute to this compound detoxification and biogeochemical cycling. nih.govresearchgate.netfrontiersin.orgfrontiersin.orgnih.gov
The assimilation pathway highlights the close relationship between this compound and sulfur metabolism, where this compound essentially "hijacks" the sulfur machinery. mdpi.comnih.govmdpi.comfrontiersin.orgfrontiersin.orgnih.govresearchgate.netmountainscholar.orgresearchgate.netsemanticscholar.org This metabolic conversion to organic forms is crucial for this compound accumulation and its potential benefits in plants. mdpi.com
Key Enzymes in this compound Assimilation:
ATP sulfurylase (APS)
APS reductase (APR)
Sulfite reductase
Cysteine synthase (OASTL)
Selenocysteine methyltransferase (SMT)
Selenocysteine lyase
Reduction of Selenate to Selenite and Selenide
Following uptake, selenate (Se⁶⁺) undergoes a reduction process within the plant, primarily in chloroplasts, to less oxidized forms, including selenite (Se⁴⁺) and ultimately selenide (Se²⁻). This reduction is a crucial step in this compound assimilation. The pathway involves the activation of selenate by ATP sulfurylase to form adenosine 5′-phosphosulfate (APSe). mdpi.com APSe is then reduced to selenite by APS reductase, with the involvement of glutathione. mdpi.com Selenite is further reduced to selenide by sulfite reductase. mdpi.com This stepwise reduction is essential for the subsequent incorporation of this compound into organic compounds.
Biosynthesis of Selenocysteine and Selenomethionine
Selenocysteine (SeCys) and selenomethionine (SeMet) are the primary organic this compound compounds synthesized in plants and are analogous to the sulfur-containing amino acids cysteine and methionine, respectively. frontiersin.orgresearchgate.net The biosynthesis of selenocysteine occurs through a pathway analogous to cysteine synthesis. Selenide (Se²⁻) reacts with O-acetylserine (OAS), catalyzed by cysteine synthase, to form selenocysteine. mdpi.comcabidigitallibrary.org Studies suggest that cysteine synthase may have a higher affinity for selenide than for sulfide. cabidigitallibrary.org Selenomethionine is synthesized from selenocysteine, although the precise details of this conversion and subsequent methylation steps can vary between plant species. cabidigitallibrary.org In accumulator plants, a significant portion of this compound is converted into non-protein selenoamino acids like Se-methylselenocysteine, which is thought to be a mechanism for this compound tolerance. cabidigitallibrary.orgpurdue.edu
Interconversion of Organic this compound Compounds
Plants exhibit the ability to interconvert various organic this compound compounds. Selenocysteine and selenomethionine serve as central intermediates in this compound metabolism. Selenomethionine can be incorporated into proteins non-specifically in place of methionine, which is considered a mechanism contributing to this compound toxicity at high concentrations. frontiersin.orgpurdue.edu Selenocysteine can be methylated by selenocysteine methyltransferase (SMT) to form Se-methylselenocysteine. cabidigitallibrary.orgpurdue.edu This methylation step is particularly important in this compound-accumulating plants like Astragalus bisulcatus, where Se-methylselenocysteine can constitute a large percentage of the total this compound and is believed to play a role in detoxification and tolerance. cabidigitallibrary.orgpurdue.edunih.gov Other organic this compound compounds, such as γ-glutamyl-Se-methylselenocysteine and dimethylselenopropionate, can also be synthesized. cabidigitallibrary.org The interconversion pathways allow plants to transform this compound into less toxic or more readily transportable forms.
Plant this compound Volatilization Processes
This compound volatilization is a process by which plants convert this compound into volatile organic compounds, primarily dimethylselenide (DMSe) and dimethyldiselenide (DMDSe), which are then released into the atmosphere. nih.govfrontiersin.orgfrontiersin.org This process is considered a detoxification mechanism, especially in plants exposed to high levels of this compound. Volatilization rates can be influenced by the form of this compound supplied, with studies showing higher volatilization rates from plants supplied with selenite compared to selenate. frontiersin.orgnih.gov The synthesis of volatile this compound compounds involves the methylation of organic this compound precursors, such as Se-methylselenocysteine. researchgate.net Selenocysteine methyltransferase plays a role in the formation of methylated this compound compounds that can serve as precursors for volatilization. cabidigitallibrary.org Volatilization is affected by factors such as bioavailability, nutrient conditions, soil temperature, soil moisture, and microbial activity. researchgate.net
Influence of Rhizosphere Microorganisms on Plant this compound Dynamics
The rhizosphere, the soil region immediately surrounding plant roots, is a zone of high microbial activity that significantly influences plant this compound dynamics. Rhizosphere microorganisms can modulate this compound speciation and uptake efficiency. mdpi.com They play a central role in driving soil this compound cycling through processes like reduction, methylation, and oxidation. mdpi.com
Microbial reduction can convert high-valent selenate and selenite into lower-valent forms, including elemental this compound and selenides, which can affect this compound bioavailability. mdpi.com Certain Se-resistant bacteria can reduce selenite into this compound nanoparticles, mitigating toxicity. mdpi.com Microbial methylation processes can convert inorganic this compound into volatile methylated species like dimethyl selenide, contributing to this compound volatilization from the soil to the atmosphere. mdpi.com
Rhizosphere microorganisms can also influence plant this compound uptake by secreting organic acids that solubilize elemental this compound, increasing the bioavailable pool. mdpi.com They can modulate the expression of plant this compound transporter genes, such as sulfate and phosphate transporters, to optimize uptake efficiency. mdpi.com Additionally, microbial transformation of toxic selenite into less toxic organic this compound compounds like selenomethionine can reduce phytotoxicity. mdpi.com Studies have shown that rhizosphere bacteria can enhance this compound accumulation in plant tissues and increase this compound volatilization rates. nih.gov Inoculation with rhizosphere bacteria has been shown to significantly increase root this compound content and regulate root exudation in non-hyperaccumulator plants. bohrium.com
Molecular Mechanisms of this compound Stress Responses in Plants
While this compound can be beneficial at low concentrations, providing enhanced resistance to abiotic and biotic stresses, high concentrations can lead to toxicity in plants. frontiersin.orgmdpi.com Plants have developed various molecular mechanisms to respond to and tolerate this compound stress. These mechanisms involve the regulation of metabolic pathways, antioxidant systems, transport protein genes, and stress-responsive genes. mdpi.comresearchgate.net
This compound stress can impact plant hormone metabolic pathways, and phytohormones like ethylene (B1197577), jasmonic acid, and salicylic (B10762653) acid play roles in acquiring this compound resistance and accumulation. researchgate.net Signal pathways involving reactive oxygen species (ROS) can enhance the production of these phytohormones, which in turn influence stress and sulfur uptake/metabolic genes. researchgate.net
This compound-Induced Oxidative Stress Mechanisms
One of the primary mechanisms of this compound toxicity at high doses is the induction of oxidative stress. frontiersin.orgresearchgate.net High concentrations of this compound can act as a pro-oxidant, leading to the generation of reactive oxygen species (ROS) such as superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals. researchgate.netnih.gov Excessive accumulation of ROS can cause significant damage to cellular components, including proteins, lipids, and DNA, disrupting normal cellular functions, including respiration and photosynthesis. mdpi.comresearchgate.netnih.gov
This compound-induced oxidative stress can result from the inhibition of the plant's antioxidant defense system, leading to an overproduction of ROS. researchgate.net Excess this compound can directly react with various metabolites to generate ROS. researchgate.net Modified chloroplast and mitochondrial reactions under toxic this compound concentrations can also contribute to ROS overproduction. researchgate.net this compound can also induce nitric oxide-induced secondary nitrooxidative stress. researchgate.net Increased lipoxygenase activity under this compound exposure can generate peroxide radicals and inhibit the glyoxalase system, leading to methylglyoxal (B44143) toxicity and subsequent oxidative stress. researchgate.net
Plants typically counter oxidative stress by synthesizing antioxidants, such as glutathione (GSH) and ascorbic acid (ASA), and activating antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), ascorbate (B8700270) peroxidase (APX), and glutathione peroxidase (GPX). mdpi.comresearchgate.netnih.gov Low concentrations of this compound can bolster the activity of these antioxidant enzymes, mitigating ROS accumulation and protecting plants from oxidative damage. mdpi.comnih.gov However, under high this compound stress, the capacity of these defense systems can be overwhelmed, leading to oxidative damage and toxicity symptoms. frontiersin.org
Reactive Nitrogen Species and Nitro-oxidative Stress in Plants
While the primary focus of Se research in plants has been its interaction with sulfur metabolism and its role as an antioxidant, there is also evidence suggesting an interplay with reactive nitrogen species (RNS) and nitro-oxidative stress. Moderate amounts of exogenous this compound can improve plant carbon and nitrogen metabolism, which aids plants in coping with external stresses. frontiersin.org this compound can also affect the expression of plant senescence-related genes and delay plant senescence through nitric oxide (NO) signaling. frontiersin.org This suggests a potential link between Se and NO, a key RNS involved in various plant processes, including stress responses.
Further research is needed to fully elucidate the mechanisms by which Se influences RNS levels and modulates nitro-oxidative stress in plants. However, the observed effects of Se on nitrogen metabolism and NO signaling indicate a complex interaction that contributes to Se's beneficial effects on plant stress tolerance.
Impact of this compound on Plant Primary and Secondary Metabolism
This compound has a notable impact on both primary and secondary metabolism in plants. At low concentrations, Se can enhance photosynthetic efficiency and primary metabolism related to growth, thereby promoting plant development. mdpi.commdpi.com However, high Se concentrations can negatively affect photosynthesis and inhibit primary metabolic activity. techscience.com
This compound influences primary metabolic pathways, including those related to amino acid metabolism. Low Se concentrations have been shown to upregulate pathways such as proline and arginine metabolism in Astragalus adsurgens. mdpi.com High Se concentrations can reduce Se translocation to aerial parts, directing more to the roots. mdpi.com Se treatment has also been shown to affect the metabolism of β-alanine and glutathione. mdpi.com
The impact of Se is particularly pronounced on the accumulation of secondary metabolites, which play crucial roles in plant defense and adaptation. mdpi.comnih.gov this compound biofortification generally enhances the content of various secondary metabolites, although the effects can be inconsistent and depend on the plant species, Se concentration, and form of application. nih.govnih.gov
Key findings regarding Se's impact on secondary metabolism include:
Phenolic Compounds: this compound influences the biosynthesis of phenolic compounds, including flavonoids and phenolic acids. researchgate.netmdpi.com Low Se concentrations can significantly enhance the total phenol (B47542) and isoflavone (B191592) content in soybeans. researchgate.netmdpi.com Foliar application of Se has been shown to increase the total content of hydroxycinnamic acids, anthocyanins, and phenolic compounds in basil leaves. mdpi.comnih.gov The effect can vary with Se concentration and plant part; for instance, in spinach, low Se enhanced root phenolic compounds, while higher concentrations increased shoot phenolic compounds. researchgate.net
Terpenes: Se biofortification generally enhances terpene content in most plants. mdpi.comnih.gov For example, soil application of sodium selenite increased carotenoid content (zeaxanthin and lutein) in maize grains. mdpi.com this compound nanoparticles have also been shown to increase the content of terpenes in Aloe vera leaves. frontiersin.org In sandalwood, Se nanoparticles stimulated the synthesis of secondary metabolites, including terpenes. peerj.com
Glucosinolates: this compound can affect the content of glucosinolates, which are sulfur-containing secondary metabolites important for plant defense, particularly in Brassica species. mdpi.comresearchgate.net The close link between Se and sulfur metabolism explains this effect. mdpi.com
Saponins (B1172615): Studies have shown that Se nanoparticles can increase the content of saponins in plants like Polygonatum kingianum and Panax notoginseng. frontiersin.org
This compound's influence on secondary metabolism can occur through various mechanisms, including the regulation of primary metabolism (especially sulfur and nitrogen), hormonal balance, redox status, and the expression of genes involved in secondary metabolite biosynthesis. mdpi.commdpi.comnih.gov Se can promote the synthesis of primary metabolites like proteins and polysaccharides, providing precursors for secondary metabolite synthesis. researchgate.net It can also affect the activity of key enzymes in secondary metabolic pathways. researchgate.net
Genetic and Transgenic Approaches in Plant this compound Research
Genetic and transgenic approaches have been employed to gain a deeper understanding of Se uptake, transport, and metabolism in plants and to develop strategies for Se biofortification and phytoremediation. nih.govresearchgate.net These approaches often focus on manipulating genes involved in the sulfur assimilation pathway, given its overlap with Se metabolism.
Studies with transgenic plants have shown that overexpression of key enzymes in the Se metabolic pathway, such as ATP sulfurylase (ATPS) and APS reductase (APR), can enhance reductive selenate assimilation and increase Se uptake and the proportion of Se converted to non-toxic organic forms. nih.govcurresweb.com For example, overexpression of ATPS1 from Arabidopsis thaliana in Brassica juncea led to increased Se uptake and a higher proportion of organic Se. nih.gov
Identifying and manipulating genes involved in Se transport is another key area. Since selenate is primarily taken up by sulfate transporters (SULTRs), manipulating the expression of SULTR genes, particularly SULTR1;2, has been explored to improve Se uptake. nih.govmountainscholar.orgfrontiersin.org Transcriptomic analyses of plants grown under different Se conditions or with varying Se accumulation capabilities have helped identify candidate genes involved in Se uptake, transport, and transformation. frontiersin.orgmdpi.comfrontiersin.orgresearchgate.net These studies have highlighted the differential expression of genes related to sulfur absorption and metabolism, as well as other pathways like ethylene and jasmonic acid signaling, in response to Se. mdpi.com
Genetic approaches also involve studying Se hyperaccumulators, plants that can accumulate exceptionally high concentrations of Se. nih.govfrontiersin.orgcurresweb.comresearchgate.net These plants often possess unique mechanisms for Se tolerance and metabolism, including enhanced methylation of SeCys to MeSeCys and the ability to convert SeCys into elemental Se. curresweb.comresearchgate.net Transcriptomic and biochemical analyses of hyperaccumulators have revealed constitutively elevated levels of enzymes like selenocysteine methyltransferase (SMT). curresweb.com Understanding the genetic basis of hyperaccumulation can provide valuable insights for engineering Se accumulation in non-accumulating crops. nih.govresearchgate.net
Furthermore, genetic engineering can be used to enhance the synthesis of specific organic Se compounds or volatile forms for phytoremediation purposes. Manipulating genes involved in the later steps of Se metabolism, such as those responsible for methylation and volatilization, could lead to plants better suited for removing Se from contaminated soils.
Biochemistry, Molecular Biology, and Evolution of Selenoproteins
Selenocysteine (B57510): The 21st Genetically Encoded Amino Acid
Selenocysteine (Sec) is recognized as the 21st genetically encoded amino acid. nih.govnih.govwikipedia.orgfrontiersin.orgmdpi.complos.orgresearchgate.netrsc.orgacs.orgpnas.org It is an analog of cysteine, with a selenium atom replacing the sulfur atom. wikipedia.orgresearchgate.netmdpi.com This substitution confers distinct chemical properties to selenocysteine, including a lower pKa and enhanced nucleophilicity compared to cysteine, which are critical for the catalytic activity of many selenoproteins. nih.govresearchgate.netrsc.orgmdpi.com Unlike the other 20 standard amino acids, selenocysteine does not have its own dedicated codon in the standard genetic code. oup.com Instead, it is encoded by the UGA codon, which typically functions as a translation termination signal. nih.govlife-science-alliance.orgnih.govnih.govwikipedia.orgfrontiersin.orgplos.orgpnas.orgpnas.orgnih.govnih.govupf.edunih.gov
Unique Mechanisms of Selenocysteine Incorporation into Proteins
The incorporation of selenocysteine into proteins is a complex process that deviates from the standard translational machinery. This process is cotranslational, meaning it occurs during protein synthesis on the ribosome. nih.govlife-science-alliance.orgplos.orgpnas.orgupf.edunih.gov The dual nature of the UGA codon necessitates a specialized mechanism to differentiate between a stop signal and a selenocysteine insertion signal. nih.govfrontiersin.orgpnas.orgnih.govupf.edunih.gov
The recoding of the UGA codon to specify selenocysteine is dependent on the presence of a specific mRNA element known as the Selenocysteine Insertion Sequence (SECIS). nih.govlife-science-alliance.orgwikipedia.orgfrontiersin.orgoup.compnas.orgnih.govnih.govupf.edunih.govembopress.orgresearchgate.net The SECIS element is a defined nucleotide sequence that folds into a characteristic stem-loop secondary structure. life-science-alliance.orgwikipedia.orgfrontiersin.orgmdpi.compnas.orgnih.govnih.gov The location of the SECIS element varies between the domains of life. In bacteria, the SECIS element is typically located immediately downstream of the UGA codon within the coding sequence. wikipedia.org In Archaea and eukaryotes, the SECIS element is found in the 3' untranslated region (3' UTR) of the mRNA and can direct the incorporation of selenocysteine at multiple UGA codons within the same mRNA molecule. life-science-alliance.orgwikipedia.orgfrontiersin.orgpnas.orgnih.govnih.govresearchgate.net Eukaryotic SECIS elements have conserved structural features, although their primary sequences can vary. mdpi.comnih.gov
A specialized transfer RNA (tRNA) is essential for selenocysteine incorporation, known as tRNASec. nih.govfrontiersin.orgplos.orgmdpi.comoup.comnih.govnih.govnih.govembopress.org Uniquely, tRNASec is not directly charged with selenocysteine. Instead, it is initially aminoacylated with serine by the seryl-tRNA synthetase. nih.govfrontiersin.orgplos.orgnih.govnih.gov The seryl moiety on the tRNASec is then converted to selenocysteine through a dedicated biosynthetic pathway that occurs directly on the tRNA. nih.govfrontiersin.orgplos.orgmdpi.comnih.gov This pathway involves specific enzymes, including phosphoseryl-tRNA kinase (PSTK) in Archaea and eukaryotes, which phosphorylates the serine, and selenocysteine synthase (SelA in bacteria, SecS in Archaea/eukaryotes), which converts the phosphoseryl-tRNASec to selenocysteyl-tRNASec using selenophosphate as the this compound donor. nih.govfrontiersin.orgplos.orgunesp.br Selenophosphate is synthesized by selenophosphate synthetase 2 (SPS2). unipd.itnih.govplos.orgunl.eduunl.edu
Specific protein factors are required to deliver the selenocysteyl-tRNASec to the ribosome and ensure that the UGA codon is read as selenocysteine rather than a stop signal. mdpi.comnih.govnih.govembopress.orgresearchgate.net In bacteria, this function is carried out by the elongation factor SelB, which can bind to both the selenocysteyl-tRNASec and the SECIS element. frontiersin.orgnih.govnih.govembopress.orgunesp.br In eukaryotes, the process involves the eukaryotic elongation factor eEFSec and a SECIS-binding protein (SBP2), which interacts with the SECIS element and recruits eEFSec-selenocysteyl-tRNASec complex to the ribosome. frontiersin.orgmdpi.comnih.govembopress.orgresearchgate.netresearchgate.net
The insertion of selenocysteine is a cotranslational process. nih.govlife-science-alliance.orgplos.orgpnas.orgupf.edunih.gov The ribosome pauses at the UGA codon within the mRNA. The SECIS element, located in the mRNA, is recognized by the specific protein factors (SelB in bacteria, SBP2 and eEFSec in eukaryotes). mdpi.comnih.govnih.govembopress.orgresearchgate.net This complex then facilitates the delivery of the selenocysteyl-tRNASec to the ribosomal A-site, where it pairs with the UGA codon, allowing the incorporation of selenocysteine into the nascent polypeptide chain instead of translation termination. frontiersin.orgnih.govnih.govembopress.orgresearchgate.netunesp.br The precise mechanism of how the SECIS element is positioned to interact with the ribosomal machinery in Archaea and Eukarya is still an area of research. frontiersin.org
Diversity and Identification of Selenoproteomes
The selenoproteome, the complete set of selenoproteins in an organism, varies considerably across different species. nih.govnih.govnih.govpnas.orgupf.edu The identification of selenoprotein genes is challenging due to the use of the UGA stop codon for selenocysteine. nih.govupf.edu Computational approaches have been developed to identify selenoprotein genes and their associated SECIS elements in sequenced genomes. nih.govupf.edu These studies have revealed the diversity and evolutionary history of selenoproteins. nih.govnih.govpnas.orgoup.comoup.comunl.edu
Organisms can have vastly different numbers of selenoproteins, ranging from none in some species (like higher plants and most fungi) to over 30 in others (such as some fish and algae). nih.govnih.govunl.edu The distribution of selenoproteins across the tree of life is not uniform, suggesting a complex evolutionary history involving both gains and losses of selenoprotein genes and the selenocysteine trait itself. life-science-alliance.orgnih.govnih.govoup.com
Mammalian selenoproteomes are relatively well-studied. The human genome encodes 25 known selenoprotein genes. wikipedia.orgnih.govunipd.itnih.govunl.eduunl.eduoup.com These proteins are involved in a wide range of biological processes, including antioxidant defense, thyroid hormone metabolism, immune response, and cellular signaling. wikipedia.orgnih.govunipd.itresearchgate.netoup.com
Examples of well-characterized mammalian selenoproteins include:
Glutathione (B108866) peroxidases (GPx): A family of antioxidant enzymes that reduce hydroperoxides. Mammals have five selenoprotein GPx isoforms (GPx1, GPx2, GPx3, GPx4, and GPx6). wikipedia.orgunipd.itunl.eduunl.edu
Thioredoxin reductases (TR): Enzymes that reduce thioredoxin, a key protein in redox regulation. Mammals have three selenoprotein TR isoforms (TR1, TR2, and TR3). wikipedia.orgunipd.itunl.edu
Iodothyronine deiodinases (DIO): Enzymes involved in the activation and inactivation of thyroid hormones. Mammals have three selenoprotein DIO isoforms (DIO1, DIO2, and DIO3). wikipedia.orgunipd.itunl.eduunl.eduoup.com
Selenoprotein P (SelP): A major plasma selenoprotein that contains multiple selenocysteine residues (up to 10 in humans) and is involved in this compound transport. wikipedia.orgunipd.itnih.govunl.edu
Other mammalian selenoproteins: This diverse group includes Selenoprotein W (SelW), Selenoprotein V (SelV), Selenoprotein M (SelM), Selenoprotein H (SelH), Selenoprotein K (SelK), Selenoprotein S (SelS), Selenoprotein T (SelT), Selenoprotein I (SelI), Selenoprotein N (SelN), Selenoprotein O (SelO), 15 kDa selenoprotein (Sep15), and Methionine-R-sulfoxide reductase 1 (MsrB1). wikipedia.orgnih.govunipd.itunl.eduunl.edu Many of these have predicted or known redox functions. nih.govunipd.itunl.edu
While many mammalian selenoproteins have conserved functions, there can be variations in the selenoproteome size and specific selenoproteins present across different mammalian species. nih.govoup.com
Here is a table summarizing some key aspects of selenocysteine incorporation:
Prokaryotic Selenoproteins
Selenoproteins are present in a significant proportion of prokaryotic organisms, estimated to be around 20-25% of bacteria and a lower proportion of archaea mdpi.commdpi.com. Computational analyses have been instrumental in identifying and characterizing the selenoproteomes of prokaryotes, providing insights into their distribution and evolution researchgate.netunl.edu. Prokaryotic selenoproteins are involved in a variety of redox reactions and metabolic pathways researchgate.netmdpi.com. Examples of well-characterized prokaryotic selenoproteins include glycine (B1666218) and proline reductases, as well as formate (B1220265) and formylmethanofuran (B1241027) dehydrogenases pnas.org. The mechanism for selenocysteine biosynthesis and insertion in prokaryotes shares commonalities with eukaryotes, such as the use of UGA and a dedicated tRNA[Ser]Sec, but also exhibits differences, including the location of the SECIS element pnas.org. In prokaryotes, the SECIS element is typically located immediately downstream of the UGA codon pnas.org. Selenophosphate, synthesized from selenide (B1212193) and ATP by SelD, serves as the active this compound donor for selenocysteine synthesis in bacteria mdpi.com.
Eukaryotic Selenoproteins Beyond Mammals
The distribution and number of selenoproteins in eukaryotes vary considerably across different taxa mdpi.com. While mammals have relatively large selenoproteomes, typically consisting of 25 selenoprotein genes, the number can be much smaller in other eukaryotes mdpi.commdpi.comfishersci.be. For instance, some multicellular species like flies, bees, and worms encode only a few selenoproteins mdpi.com. Selenoproteins are absent in most fungi and higher-order plants, although the selenocysteine-decoding trait has been identified in several species of algae mdpi.com.
Comparative genomics studies have revealed the evolutionary dynamics of selenoproteins in eukaryotes, including instances of selenocysteine to cysteine conversions and gene losses mdpi.com. A novel selenoprotein family, SelU, has been identified in non-mammalian eukaryotes such as puffer fish, other fish, chicken, sea urchin, green algae, and diatoms, while mammals, worms, and land plants contain cysteine homologs of this protein embopress.orgunl.eduembopress.org. Another family, SelJ, has been found in fish and sea urchins, but is absent in mammals and other vertebrates pnas.org. These findings suggest a scattered evolutionary distribution of selenoproteins in eukaryotes and the potential existence of taxa-specific selenoprotein families beyond those found in mammals embopress.orgunl.edupnas.org.
Molecular Functions and Catalytic Mechanisms of Selenoproteins
Selenoproteins perform diverse molecular roles, with many functioning as oxidoreductases mdpi.comphysiology.orgnih.govencyclopedia.pub. The presence of selenocysteine at the active site is crucial for their catalytic activity nih.govnih.govencyclopedia.pub.
A significant number of identified selenoproteins are involved in antioxidant defense mechanisms and the maintenance of redox homeostasis mdpi.comnih.govencyclopedia.pubresearchgate.netnih.gov. Selenocysteine in the active site participates directly in redox reactions mdpi.comnih.gov. Key families of selenoprotein oxidoreductases include glutathione peroxidases (GPxs) and thioredoxin reductases (TrxRs) nih.govencyclopedia.pubnih.gov.
Glutathione peroxidases catalyze the reduction of reactive oxygen species (ROS), such as hydrogen peroxide and lipid hydroperoxides, thereby mitigating oxidative damage mdpi.comnih.govencyclopedia.pub. In mammals, GPx1-4 and GPx6 are selenoproteins that utilize selenocysteine to convert hydroperoxides into water or corresponding alcohols mdpi.comencyclopedia.pub.
Thioredoxin reductases are crucial for maintaining a reduced cellular environment by reducing oxidized thioredoxins and other substrates nih.govencyclopedia.pubnih.gov. Like GPxs, the catalytic activity of TrxRs relies on the presence of selenocysteine orffa.com.
Selenoprotein R (SelR) is another selenoprotein with oxidoreductase activity, protecting cells against oxidative damage by reducing methionine-R-sulfoxide back to methionine nih.govencyclopedia.pubresearchgate.net. The catalytic mechanism of SelR involves the selenocysteine residue attacking methionine-R-sulfoxide, forming a selenenic acid intermediate that is subsequently resolved by a cysteine residue encyclopedia.pubresearchgate.net.
Beyond their broad roles in redox regulation, selenoproteins are involved in specific metabolic pathways. For example, iodothyronine deiodinases (DIO1, DIO2, and DIO3) are selenoproteins essential for thyroid hormone metabolism, catalyzing the deiodination of iodothyronines to produce active thyroid hormones or inactivate them mdpi.com. DIO3, for instance, uses selenocysteine for the selective deiodination of thyroid hormones mdpi.com.
Selenoprotein P (SelP) is a unique selenoprotein containing multiple selenocysteine residues and is involved in this compound transport and distribution in mammals mdpi.com. It serves as a this compound reservoir for other selenoproteins mdpi.com.
Selenophosphate synthetase (SPS) is crucial for the biological utilization of this compound, catalyzing the production of selenophosphate, the active this compound donor for selenocysteine synthesis mdpi.comoup.com. SPS is essential for the proper functioning of selenoproteins involved in various processes, including metabolism mdpi.com.
Selenoproteins can also be subject to post-translational modifications that regulate their activity. Selenoprotein O (SelO), an evolutionarily conserved selenoprotein found from bacteria to humans, has been identified to catalyze a post-translational modification called AMPylation utsouthwestern.edunih.govencyclopedia.pubgenscript.comnih.govresearchgate.netresearchgate.net. AMPylation involves the covalent addition of an adenosine (B11128) monophosphate (AMP) group from ATP to specific protein residues, such as serine, threonine, or tyrosine genscript.comresearchgate.netresearchgate.net. SelO localizes to the mitochondria and AMPylates proteins involved in redox homeostasis and the oxidative stress response utsouthwestern.edugenscript.comresearchgate.netresearchgate.net. This discovery revealed a new catalytic activity within the selenoprotein family and suggests AMPylation as a potential regulatory mechanism for selenoprotein function utsouthwestern.eduresearchgate.net.
Non-Specific Incorporation of Selenomethionine (B1662878) into Proteins
In addition to the specific, genetically encoded incorporation of selenocysteine into selenoproteins, this compound can also be incorporated into proteins non-specifically in the form of selenomethionine (SeMet) mdpi.comnih.govorffa.comnih.govwikipedia.orgoregonstate.edu. Selenomethionine is a this compound analog of methionine, and due to the chemical similarities between this compound and sulfur, selenomethionine can be incorporated into proteins in place of methionine during protein synthesis orffa.comwikipedia.orgoregonstate.edu. This non-specific incorporation occurs via the methionine metabolic pathways and does not require the specialized selenocysteine insertion machinery nih.govorffa.com.
Evolutionary Biology of Selenoproteins and this compound Utilization
The evolutionary history of selenoproteins and this compound utilization is a dynamic process marked by both conservation and loss across diverse lineages. unl.edunih.govplos.org The ability to decode UGA as selenocysteine is present in all three domains of life: bacteria, archaea, and eukaryotes, suggesting an ancient origin for this trait. unl.edunih.gov
Ancient Origins of this compound Metabolism and Selenocysteine
While the Sec decoding trait appears to have evolved once, many organisms have subsequently lost this capacity. unl.edu However, recent findings indicate that the loss is not always irreversible. unl.edu The distribution of organisms that utilize UGA for Sec encoding is thought to have been shaped by speciation, differential gene loss, and horizontal gene transfer. unl.edu
Some selenoprotein families are shared among bacteria, archaea, and eukaryotes, further supporting an ancient origin. unl.edumdpi.com For instance, selenoprotein peroxiredoxins, involved in protecting against oxidative damage, are found in both bacteria and eukaryotes. wikipedia.org Selenoprotein families like glutathione peroxidase (GPX) and deiodinases in eukaryotic cells appear to have bacterial phylogenetic origins. wikipedia.org
This compound metabolism in prokaryotes also involves the synthesis of selenouridine, a modified base in certain tRNAs, and a this compound-containing cofactor. unl.edumdpi.comresearchgate.net Interestingly, the traits for selenouridine and Sec decoding can evolve independently, although both require selenophosphate synthetase. unl.edu
Patterns of Selenoprotein Conservation and Loss Across Lineages
The selenoproteome, defined as the complete set of selenoproteins in an organism, varies significantly across different lineages. nih.govnih.gov While the Sec decoding machinery is ancient, the specific repertoire of selenoproteins has undergone dynamic changes throughout evolution, including gene duplication, gene loss, and the replacement of Sec with cysteine. nih.govplos.org
Comparative genomic analyses have revealed distinct patterns of selenoprotein conservation and loss. For example, mammals typically have around 24-25 selenoprotein genes. wikipedia.orgnih.govnih.gov In contrast, non-mammalian model organisms often have fewer, such as three in Drosophila melanogaster and one in Caenorhabditis elegans. nih.gov
Studies comparing aquatic and terrestrial organisms suggest that the environment has played a significant role in selenoproteome evolution. nih.govwikipedia.org Aquatic organisms generally tend to have larger selenoproteomes, while several groups of terrestrial organisms, including land plants, fungi, nematodes, and insects, show massive, independent losses of selenoprotein genes and often replace Sec with cysteine. nih.gov This observation suggests that aquatic life may favor the retention and expansion of selenoproteomes, whereas terrestrial habitats might lead to their reduction. nih.govwikipedia.org
Analysis of vertebrate selenoproteomes has identified an ancestral vertebrate selenoproteome containing 28 proteins, with the mammalian ancestor having 25. plos.org Evolution along vertebrate lineages involved gene duplications (estimated at 20 events), gene losses (estimated at 10 events), and Sec-to-cysteine replacements (estimated at 12 events). plos.org Bony fishes, for instance, are characterized by duplications in several selenoprotein families. plos.org
Despite instances of loss, some selenoproteins exhibit remarkable conservation. Selenoprotein K (SelK), for example, is widespread and present in nearly all eukaryotes that utilize Sec, suggesting it is an ancient selenoprotein that evolved early in eukaryotic history. nih.gov However, even conserved selenoproteins like SelK have been lost or replaced by cysteine-containing homologs in certain lineages, such as nematodes. nih.gov
Functional Exchangeability and Selective Pressures on Selenocysteine vs. Cysteine Residues
A fundamental question in this compound biology concerns the extent of functional exchangeability between selenocysteine (Sec) and cysteine (Cys) residues, which are chemically similar but differ in the presence of this compound versus sulfur. researchgate.netcrg.eunih.gov Evolutionary studies provide insights into this question by examining the patterns of Sec/Cys exchanges over time. crg.eunih.gov
While Sec and Cys share structural similarities, the selenol group (-SeH) in Sec is more acidic (pKa ≈ 5.2) than the thiol group (-SH) in Cys (pKa ≈ 8.5), meaning it is deprotonated at physiological pH. wikipedia.orgresearchgate.net Sec also possesses higher nucleophilicity and a lower reduction potential compared to Cys. wikipedia.orgresearchgate.net These distinct biochemical properties contribute to the unique catalytic advantages of Sec in many redox enzymes. wikipedia.orgresearchgate.net
Evolutionary analyses, particularly in vertebrates, indicate concerted purifying selection acting on both Sec and homologous Cys sites in selenoproteomes, suggesting a unique and important role for Sec in protein function. nih.gov The observed low exchangeability between Sec and Cys residues over long evolutionary periods is better explained by strong purifying selection driven by functional differences rather than solely by environmental or metabolic factors. crg.eunih.gov This implies that Sec is not easily replaced by Cys without a fitness cost, despite the higher metabolic cost associated with Sec incorporation. crg.eu
However, the extent of exchangeability is influenced by the strength and mode of natural selection at specific protein sites. crg.eu While Sec-to-Cys mutations are often deleterious due to reduced catalytic activity, instances of Sec loss and even apparent Cys-to-Sec gains have been observed, although the latter is considered extremely rare. nih.govoup.com In some cases, the loss of a catalytic Sec residue, such as in certain mammalian glutathione peroxidase 6 (GPX6) lineages, has been accompanied by compensatory amino acid changes under positive selection, suggesting adaptive convergence to maintain or evolve new functions. oup.combiorxiv.org
The debate continues regarding the specific selective pressures shaping Sec usage. While some environmental pressures have been proposed, the distinct biochemical properties of Sec appear to play a major role in driving adaptive changes in selenoproteomes. crg.eunih.gov
Computational and Bioinformatics Approaches in Selenoproteome Analysis
The advent of large-scale genome sequencing and the development of sophisticated computational and bioinformatics tools have revolutionized the study of selenoproteins and this compound utilization. mdpi.comupf.edunih.govnih.gov These approaches have been crucial for identifying selenoprotein genes, characterizing selenoproteomes, and investigating their evolutionary dynamics across the tree of life. mdpi.comupf.edunih.gov
One of the primary challenges in identifying selenoprotein genes computationally is the dual nature of the UGA codon, which can encode Sec or act as a stop signal. upf.edunih.govembopress.org Bioinformatics strategies have been developed to address this by specifically searching for SECIS elements, the RNA structures that signal UGA recoding for Sec insertion. upf.edunih.govembopress.org Different methods have been developed for predicting SECIS elements, taking into account the domain-specific variations in their sequence and structure (e.g., bacterial SECIS elements are typically located immediately downstream of the UGA codon, while eukaryotic and archaeal SECIS elements are often in the 3' UTR). upf.edunih.govembopress.org
Computational approaches for selenoprotein identification include:
SECIS-based prediction: Searching for potential SECIS elements in genomic or transcript sequences, followed by identifying in-frame UGA codons in nearby open reading frames (ORFs). upf.edunih.govembopress.org Tools like SECISearch have been developed for this purpose. upf.edu
Homology-based methods: Identifying selenoprotein genes by searching for homologs of known selenoproteins or components of the Sec insertion machinery in new genomes. upf.edunih.govembopress.org This often involves aligning protein sequences and looking for conserved regions around potential Sec-encoding UGA codons. nih.govembopress.org
Sec/Cys pair analysis: Identifying potential selenoproteins by searching for homologous protein sequences where a Sec residue in one sequence aligns with a Cys residue in another, suggesting a potential evolutionary replacement or origin. embopress.org
Modified gene prediction algorithms: Incorporating SECIS prediction and other features into gene prediction software to improve the accuracy of identifying UGA-containing selenoprotein genes that would otherwise be annotated as truncated proteins. upf.edunih.gov
The combination of these computational methods, often coupled with comparative sequence analysis and manual curation, allows for robust estimation and characterization of species' selenoproteomes. mdpi.comupf.edu The availability of complete selenoproteomes from a growing number of organisms has facilitated large-scale comparative genomic studies, providing insights into the global distribution of Sec usage, the evolution of selenoprotein families, and the selective pressures that have shaped their diversity. mdpi.comnih.govnih.gov
Bioinformatics has also been applied to study the evolution of the Sec biosynthetic pathway, analyze genetic variants in selenoprotein genes, and investigate adaptations to varying environmental this compound levels. nih.govnih.gov Future directions in bioinformatics of selenoproteins include the integration of 'omics' technologies to gain a more comprehensive understanding of selenoprotein synthesis and function at the cellular and organismal levels. nih.govnih.gov
Interactions of Selenium with Coexisting Elements and Environmental Stressors
Selenium Antagonism and Synergism with Heavy Metals
This compound is widely recognized for its antagonistic effects against the toxicity of various heavy metals, including mercury (Hg), cadmium (Cd), lead (Pb), and arsenic (As). This protective effect has been observed in various organisms, including plants and animals. For instance, studies have demonstrated that this compound can alleviate mercury stress in plants by reducing its uptake and accumulation. mdpi.com In algae, this compound has been found to reduce the toxicity of cadmium, demonstrating metal antagonism. iwaponline.com this compound supplementation has also been shown to mitigate the neurotoxic effects of heavy metals like cadmium and manganese in humans, with some evidence suggesting a similar effect for mercury. nih.gov
However, the interaction between this compound and heavy metals is not always antagonistic. In some cases, this compound can stimulate the accumulation of certain heavy metals, such as cadmium and copper in wheat and pea. researchgate.net The specific outcome of the interaction depends on various factors, including the chemical species of this compound and the heavy metal, the concentration of both elements, the duration of exposure, and the biological system involved.
Research has explored the antagonistic effects of this compound against a range of heavy metals. For example, this compound has been identified as a well-known antagonist of copper and nickel, providing protection to plants. researchgate.net Its protective effect against cadmium and lead, as well as mercury in mushrooms, has also been confirmed. researchgate.net Studies in Asian populations have investigated the associations between urinary heavy metal concentrations and blood pressure, noting interactions between toxic heavy metals and this compound. d-nb.info
Molecular Mechanisms of this compound-Heavy Metal Interactions in Biological Systems
The antagonistic effects of this compound against heavy metal toxicity are mediated by several molecular mechanisms within biological systems. These mechanisms often involve direct interactions between this compound and metal ions, as well as the modulation of cellular defense systems.
Chelation and Complex Formation
One of the primary mechanisms by which this compound counteracts heavy metal toxicity is through the formation of stable complexes. This compound can bind to heavy metal ions, forming less bioavailable and less toxic compounds. For example, selenite (B80905) can react with mercuric mercury (Hg²⁺) in vivo to form mercuric selenide (B1212193) (HgSe), a stable and biologically inert complex. cdnsciencepub.com This complex formation can alter the distribution and localization of mercury within organs and at the subcellular level, thereby inhibiting its toxicity. spectroscopyonline.com
Intracellular chelators, such as glutathione (B108866) (GSH), also play a role in this process by forming complexes with heavy metal ions, reducing their toxicity. mdpi.com this compound can influence the levels of such chelators. mdpi.com Studies suggest that this compound can act as a chelating agent for heavy metals through the formation of this compound-metal complexes. reddit.com
Interference with Metal Uptake and Translocation
This compound can interfere with the uptake and translocation of heavy metals in organisms, particularly in plants. Exogenous application of this compound has been shown to inhibit the absorption of metals by roots and their subsequent transport to aerial parts. mdpi.com, researchgate.net This can be attributed to several factors, including the formation of insoluble complexes in the soil or at the root surface, and the modulation of transport proteins involved in metal uptake. nih.gov
For instance, nanoscale this compound particles can suppress the expression of genes involved in the absorption and transport of heavy metals in plant roots, reducing their uptake. mdpi.com this compound can also enhance the production of substances in the cell wall, such as cellulose (B213188) and pectin, which can bind to heavy metals and reduce their absorption. mdpi.com However, it is important to note that in some instances, this compound has been shown to stimulate heavy metal accumulation. researchgate.net
Alteration of Metal Speciation and Localization
This compound can alter the chemical speciation and localization of heavy metals within biological tissues, thereby influencing their toxicity. By forming complexes with heavy metals, this compound can change their mobility and distribution within cells and organs. spectroscopyonline.com This can lead to the sequestration of heavy metals in less sensitive compartments, reducing their interaction with vital cellular components.
For example, the formation of Hg-Se complexes can lead to the redirection of mercury in biological pathways. spectroscopyonline.com In plants, this compound can promote the formation of iron plaques in root cells, which can sequester heavy metals and reduce their translocation to aerial parts. mdpi.com Understanding the speciation and localization of heavy metals and this compound in tissues is crucial for elucidating their interactions. nih.gov
Modulation of Cellular Antioxidant Systems under Metal Stress
Heavy metal exposure often induces oxidative stress in biological systems by increasing the production of reactive oxygen species (ROS). This compound, as a key component of selenoproteins, plays a crucial role in the antioxidant defense system. Selenoproteins, such as glutathione peroxidase (GPx) and thioredoxin reductase (TrxR), help to detoxify ROS and maintain cellular redox homeostasis. nih.gov, mdpi.com
Under heavy metal stress, this compound can enhance the activity of antioxidant enzymes, thereby mitigating oxidative damage. mdpi.com, mdpi.com This modulation of the antioxidant system is considered a significant mechanism by which this compound alleviates heavy metal toxicity. researchgate.net Studies have shown that this compound can counteract cadmium-induced oxidative stress by enhancing GPx activity and reducing markers of oxidative damage. nih.gov
Impact of this compound on Mineral Nutrient Homeostasis
This compound interactions extend beyond heavy metals to influence the homeostasis of essential mineral nutrients. These interactions can be complex, with this compound affecting the uptake, translocation, and utilization of various minerals. Maintaining mineral nutrient homeostasis is crucial for plant growth and development, particularly under stress conditions. mdpi.com, nih.gov
Studies have shown that this compound can influence the absorption and distribution of mineral nutrients in plants, helping to maintain the balance of mineral elements. mdpi.com For example, this compound application has been observed to enhance nutrient uptake in plants under abiotic stresses. nih.gov This can include improved concentrations of elements like calcium and potassium. nih.gov
However, the interaction between this compound and other mineral nutrients can also be antagonistic. This compound is absorbed by plant roots via phosphate (B84403) transporters, which can lead to an antagonistic effect with molybdenum and phosphorus. researchgate.net Furthermore, long-term exposure to this compound has been shown to potentially disturb the homeostasis of essential elements like iron, zinc, and copper in animal organs. mdpi.com
Proteomic and Molecular Responses to Co-Exposure with this compound and Heavy Metals
Exposure to heavy metals such as cadmium (Cd), mercury (Hg), arsenic (As), and lead (Pb) poses significant health risks to living organisms. This compound (Se), an essential trace element, is known to play a crucial role in mitigating the toxic effects of these heavy metals through various molecular and proteomic mechanisms. Research has illuminated the complex interactions that occur at the cellular level when organisms are co-exposed to this compound and heavy metals, often revealing protective effects mediated by this compound.
One of the primary mechanisms by which this compound counteracts heavy metal toxicity is through the formation of biologically inert complexes. This compound has a high affinity for heavy metals like mercury and cadmium, leading to the formation of stable this compound-metal complexes, such as Hg-Se and Cd-Se compounds. mdpi.comresearchgate.netscirp.org This sequestration reduces the bioavailability and reactivity of the toxic metals, thereby diminishing their harmful effects on cellular components and processes. researchgate.netnih.gov
Proteomic studies have revealed that this compound co-exposure can modulate the expression and activity of various proteins involved in antioxidant defense, detoxification, and cellular signaling pathways. Selenoproteins, which are proteins containing selenocysteine (B57510), are key players in this compound's protective effects. nih.govnih.gov Glutathione peroxidase (GPx) and thioredoxin reductase (TrxR) are two prominent selenoproteins with significant antioxidant activity. nih.govnih.govmdpi.com These enzymes help to reduce oxidative stress induced by heavy metals by scavenging reactive oxygen species (ROS). nih.govresearcherslinks.com
Studies investigating the co-exposure of this compound and cadmium have shown that this compound supplementation can enhance antioxidant defense mechanisms by increasing the activity of enzymes like catalase (CAT), superoxide (B77818) dismutase (SOD), and GPx, while simultaneously reducing levels of malondialdehyde (MDA), a marker of oxidative stress. nih.gov Furthermore, this compound co-treatment has been observed to reduce cadmium accumulation in tissues and mitigate organ toxicity, such as liver damage indicated by elevated aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT) levels. nih.gov
Research on arsenic and this compound co-exposure has demonstrated that this compound can suppress arsenic-induced cytotoxicity and oxidative stress. nih.gov Molecular analyses have indicated that this compound in co-exposure with arsenic can influence key proteins involved in apoptosis and autophagy pathways, such as p-mTOR, p-Akt, p-Foxo1A, p62, ubiquitin, Bax, Bcl2, NFκB, and caspases 3 and 9. nih.gov this compound has also been shown to retard the cellular uptake of arsenic in some cell types. nih.gov The protective effect of this compound against arsenic toxicity can depend on the chemical form of this compound, with selenide showing greater protection against arsenite-induced cytotoxicity in some in vitro studies compared to selenite. osti.gov
The interaction between this compound and mercury is particularly well-documented, often highlighting this compound's protective role. scirp.orgmdpi.comijomeh.euresearchgate.netmdpi.com this compound's high affinity for mercury leads to the formation of stable complexes, reducing mercury's ability to interact with critical cellular targets, including selenoenzymes themselves. scirp.orgmdpi.comresearchgate.net While mercury can inhibit the activity of selenoenzymes like GPx and TrxR, adequate this compound levels can support the synthesis and function of these protective proteins. scirp.orgresearchgate.net Studies have shown that this compound supplementation can counteract the decrease in glutathione (GSH) and SOD levels caused by mercury toxicity. mdpi.com
Proteomic and molecular studies continue to unravel the intricate ways this compound interacts with heavy metals at the cellular level. These investigations provide valuable insights into the protective mechanisms mediated by this compound and the potential for modulating these pathways to mitigate heavy metal toxicity.
Here are some detailed research findings presented in data tables:
Table 1: Effects of Cadmium and this compound Co-exposure on Oxidative Stress Markers in Goldfish Liver nih.gov
| Treatment Group | Catalase (CAT) Activity | Superoxide Dismutase (SOD) Activity | Glutathione Peroxidase (GPx) Activity | Malondialdehyde (MDA) Levels |
| Control | High | High | High | Low |
| Cadmium Chloride (2.8 mg/L) | Decreased | Decreased | Decreased | Increased |
| Sodium Selenite (2 mg/L) | Increased | Increased | Increased | Decreased |
| Cadmium Chloride + Sodium Selenite | Increased | Increased | Increased | Decreased |
Note: This table summarizes the directional changes reported in the source for activity/levels compared to the control group.
Table 2: Impact of Arsenic and this compound Co-exposure on Key Proteins in PC12 Cells nih.gov
| Protein | Arsenic Exposure Alone | Arsenic + this compound Co-exposure | Reported Effect of Co-exposure nih.gov |
| p-mTOR | Negatively regulated | Positively regulated | Inhibition of autophagy |
| p-Akt | Negatively regulated | Positively regulated | Inhibition of autophagy |
| p-Foxo1A | Negatively regulated | Positively regulated | Inhibition of autophagy |
| p62 | Negatively regulated | Positively regulated | Inhibition of autophagy |
| Ubiquitin | Negatively regulated | Positively regulated | Suppression of apoptosis |
| Bax | Negatively regulated | Positively regulated | Suppression of apoptosis |
| Bcl2 | Negatively regulated | Positively regulated | Suppression of apoptosis |
| NFκB | Negatively regulated | Positively regulated | Suppression of apoptosis |
| Caspase 3 | Negatively regulated | Positively regulated | Suppression of apoptosis |
| Caspase 9 | Negatively regulated | Positively regulated | Suppression of apoptosis |
Note: This table summarizes the reported regulatory effects and downstream outcomes based on Western blot analysis.
Table 3: Selenoprotein and Selenometabolite Concentrations in Human HepG2 Cells Exposed to Cadmium and Selenomethionine (B1662878) nih.govfrontiersin.org
| Treatment Group | GPx Concentration (µg Se/g) | Selenometabolites Concentration (µg Se/g) | SELENOP Concentration (µg Se/g) | SeAlb Concentration (µg Se/g) |
| Control | 0.010 | 0.022 | 0.03 | 0.004 |
| Selenomethionine (SeMet) | 20.495 | 16.378 | 25.200 | 3.041 |
| CdCl₂ (5 µM) + SeMet | Decreased | 4.889 | Increased | Not specified |
| CdCl₂ (15 µM) + SeMet | Decreased | 1.773 | No significant change | Not specified |
| CdCl₂ (25 µM) + SeMet | Decreased | 2.269 | No significant change | Not specified |
Note: Data for CdCl₂ alone groups were not included as the focus is on co-exposure. "Decreased" indicates a decrease compared to the SeMet-only group. "Increased" indicates an increase compared to the control group. "No significant change" indicates no statistically significant difference compared to the SeMet-only group. nih.govfrontiersin.org
These findings underscore the intricate molecular interplay between this compound and heavy metals, highlighting this compound's capacity to modulate cellular responses and mitigate toxicity through various pathways, including direct binding, antioxidant defense, and the regulation of proteins involved in cell survival and death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
